1-Aminomethyl-5-methoxyindane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(5-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine |
InChI |
InChI=1S/C11H15NO/c1-13-10-4-5-11-8(6-10)2-3-9(11)7-12/h4-6,9H,2-3,7,12H2,1H3 |
InChI Key |
WPBKCMLYKMDWRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC2)CN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Aminomethyl-5-methoxyindane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of 1-Aminomethyl-5-methoxyindane (AMMI), a potent and selective serotonin (B10506) releasing agent (SSRA). The information presented herein is compiled from established chemical principles and spectroscopic data from analogous compounds, offering a robust framework for researchers engaged in the study of novel psychoactive compounds and serotonergic modulators.
Introduction
This compound is a rigid analogue of para-methoxyamphetamine (PMA) and a derivative of 1-aminomethylindane.[1][2] Developed by the research group of David E. Nichols at Purdue University, AMMI has been identified as a selective serotonin releasing agent, exhibiting high affinity for the serotonin transporter (SERT).[1] Its rigid structure, where the ethylamine (B1201723) side chain is incorporated into an indane ring system, provides a valuable tool for probing the molecular interactions with the serotonin transporter. This guide details a feasible synthetic pathway and the expected analytical characterization of this compound.
Synthesis of this compound
A plausible and efficient synthetic route to this compound commences with the commercially available 5-methoxy-1-indanone (B147253). The synthesis involves a two-step process: formation of an oxime intermediate, followed by its reduction to the desired primary amine.
Experimental Protocols
Step 1: Synthesis of 5-methoxy-1-indanone oxime
To a solution of 5-methoxy-1-indanone (1.0 eq) in ethanol (B145695), an aqueous solution of hydroxylamine (B1172632) hydrochloride (1.5 eq) and sodium acetate (B1210297) (2.0 eq) is added. The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The resulting aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo to yield the crude 5-methoxy-1-indanone oxime, which can be purified by recrystallization.
Step 2: Synthesis of this compound
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), a suspension of lithium aluminum hydride (LiAlH4) (3.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is prepared. The suspension is cooled to 0 °C in an ice bath. A solution of 5-methoxy-1-indanone oxime (1.0 eq) in anhydrous THF is added dropwise to the stirred LiAlH4 suspension. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 8-12 hours. The reaction is monitored by TLC. After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then again by water, while cooling in an ice bath. The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to afford the crude this compound. The final product can be purified by column chromatography on silica (B1680970) gel.
Synthesis Workflow
Caption: A workflow diagram illustrating the two-step synthesis of this compound.
Characterization Data
The structural confirmation and purity assessment of the synthesized this compound would be performed using standard analytical techniques. The following tables summarize the expected quantitative data.
Physicochemical Properties
| Property | Expected Value |
| IUPAC Name | (5-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine[3] |
| Molecular Formula | C₁₁H₁₅NO |
| Molar Mass | 177.24 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Solubility | Soluble in methanol, ethanol, chloroform |
Spectroscopic Data
Table 1: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.10 - 7.00 | m | 1H | Ar-H |
| 6.80 - 6.70 | m | 2H | Ar-H |
| 3.80 | s | 3H | -OCH₃ |
| 3.40 - 3.30 | m | 1H | -CH(CH₂)NH₂ |
| 3.00 - 2.80 | m | 2H | Ar-CH₂- |
| 2.80 - 2.70 | m | 2H | -CH₂NH₂ |
| 2.50 - 2.35 | m | 1H | -CH₂-CH- |
| 2.00 - 1.85 | m | 1H | -CH₂-CH- |
| 1.60 (broad s) | br s | 2H | -NH₂ |
Table 2: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 158.5 | Ar-C-OCH₃ |
| 145.0 | Ar-C |
| 132.0 | Ar-C |
| 125.0 | Ar-CH |
| 112.0 | Ar-CH |
| 110.0 | Ar-CH |
| 55.5 | -OCH₃ |
| 48.0 | -CH₂NH₂ |
| 45.0 | -CH(CH₂)NH₂ |
| 31.0 | Ar-CH₂- |
| 30.0 | -CH₂-CH- |
Table 3: Expected FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium | N-H stretch (primary amine) |
| 3050 - 3000 | Medium | Ar C-H stretch |
| 2950 - 2850 | Strong | Aliphatic C-H stretch |
| 1610, 1490 | Strong | C=C stretch (aromatic) |
| 1240 | Strong | C-O stretch (aryl ether) |
| 1040 | Strong | C-N stretch |
Table 4: Expected Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 177 | 40 | [M]⁺ (Molecular ion) |
| 147 | 100 | [M - CH₂NH₂]⁺ |
| 132 | 30 | [M - CH₂NH₂ - CH₃]⁺ |
| 119 | 50 | [M - C₂H₄O]⁺ (from methoxy (B1213986) group) |
Mechanism of Action: Serotonin Releasing Agent
This compound acts as a selective serotonin releasing agent by interacting with the serotonin transporter (SERT). The proposed mechanism involves the compound being transported into the presynaptic neuron by SERT. Once inside, it disrupts the vesicular storage of serotonin and reverses the direction of SERT, leading to a non-exocytotic release of serotonin into the synaptic cleft.
Signaling Pathway Diagram
Caption: A diagram illustrating the proposed mechanism of action of this compound as a serotonin releasing agent.
Conclusion
This technical guide provides a detailed, albeit hypothetical, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations, and the expected characterization data are derived from the analysis of structurally related molecules. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and neuropharmacology who are interested in the design and study of novel serotonergic agents. Further empirical studies are necessary to validate the specific reaction conditions, yields, and spectroscopic data presented herein.
References
The Affinity of 1-Aminomethyl-5-methoxyindane for the Serotonin Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of 1-Aminomethyl-5-methoxyindane (AMMI) for the serotonin (B10506) transporter (SERT). AMMI, a selective serotonin releasing agent (SSRA), has been a subject of interest in neuropharmacology for its potential to modulate serotonergic neurotransmission.[1] This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates the underlying molecular interactions and pathways.
Core Concepts: Serotonin Transporter and Releasing Agents
The serotonin transporter is a crucial membrane protein responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating the magnitude and duration of serotonergic signaling.[2][3] Compounds that interact with SERT can be broadly classified as inhibitors (like SSRIs) or substrates/releasers (like AMMI). Serotonin releasing agents are substrates for SERT and are transported into the presynaptic neuron. This process leads to a reversal of the transporter's function, causing a non-vesicular release of serotonin into the synapse.[4][5][6]
Quantitative Analysis of AMMI's SERT Affinity
For the purpose of providing a comprehensive framework, the following table is structured to present the key binding affinity and functional data for AMMI at the serotonin transporter, with the understanding that the specific Ki value from the primary literature is pending retrieval.
| Compound | Transporter | Assay Type | Radioligand | Cell Line | Ki (nM) | Reference |
| This compound (AMMI) | Human Serotonin Transporter (hSERT) | [3H]5-HT Uptake Inhibition | [3H]Serotonin | HEK-293 | Data not publicly available | (Roman et al., 2004) |
Experimental Protocols
The determination of a compound's affinity for the serotonin transporter typically involves in vitro assays using cell lines that express the transporter. The following is a detailed description of a common experimental protocol for a [3H]Serotonin ([3H]5-HT) uptake inhibition assay, based on methodologies frequently employed in the field and likely similar to the one used to characterize AMMI.[7][8][9]
[3H]5-HT Uptake Inhibition Assay in hSERT-Expressing HEK-293 Cells
1. Cell Culture and Preparation:
-
Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human serotonin transporter (hSERT) are cultured to confluency in a suitable medium (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum and antibiotics).
-
Cells are harvested and washed with a physiological buffer (e.g., Krebs-Ringer-HEPES buffer, KRH).
-
The cell suspension is then diluted to a final concentration suitable for the assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Varying concentrations of the test compound (AMMI) are pre-incubated with the hSERT-expressing cells in the assay buffer for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
[3H]5-HT is then added to initiate the uptake reaction. The final concentration of [3H]5-HT is typically near its Km value for SERT to ensure sensitive detection of inhibition.
-
The uptake is allowed to proceed for a short, defined time within the linear range of uptake (e.g., 5-15 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the cells while allowing the unbound radioligand to be washed away.
-
Filters are washed multiple times with ice-cold assay buffer.
3. Data Acquisition and Analysis:
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a saturating concentration of a known potent SERT inhibitor (e.g., paroxetine (B1678475) or fluoxetine).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition of specific [3H]5-HT uptake is plotted against the logarithm of the test compound concentration.
-
The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of a serotonin releasing agent and the workflow of the uptake inhibition assay.
Caption: Mechanism of action of a serotonin releasing agent like AMMI.
Caption: Experimental workflow for the [3H]5-HT uptake inhibition assay.
Conclusion
This compound is a potent ligand for the serotonin transporter, acting as a selective serotonin releasing agent. While the precise Ki value from seminal studies is not broadly disseminated, the established methodologies for its determination are robust and reproducible. The experimental protocols and mechanistic understanding detailed in this guide provide a comprehensive foundation for researchers and drug development professionals working with this and related compounds. Further investigation to obtain the specific quantitative data from the primary literature is warranted to complete the affinity profile of AMMI.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Serotonin releasing agent - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In Vitro Pharmacological Profile of 1-Aminomethyl-5-methoxyindane (AMMI)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
1-Aminomethyl-5-methoxyindane (AMMI) is a rigid analog of para-methoxyamphetamine developed by a research team at Purdue University led by David E. Nichols.[1] Structurally, it is a derivative of 1-aminomethylindane and is classified as a selective serotonin (B10506) releasing agent (SSRA).[1] Its primary mechanism of action involves binding to the serotonin transporter (SERT), thereby inhibiting the reuptake of serotonin and increasing its extracellular concentration. This technical guide provides a comprehensive overview of the in vitro effects of AMMI, presenting quantitative data on its binding affinity, detailed experimental protocols for its characterization, and visual representations of relevant biological pathways and workflows.
Data Presentation
The in vitro activity of this compound has been characterized primarily through its interaction with the human serotonin transporter (hSERT). The following table summarizes the key quantitative data obtained from radioligand binding assays.
| Compound | Target | Assay Type | Radioligand | Ki (nM) |
| This compound (AMMI) | Human Serotonin Transporter (hSERT) | Inhibition of [3H]5-HT uptake | [3H]5-HT | 130 ± 14 |
Table 1: In vitro binding affinity of this compound at the human serotonin transporter.
Core Signaling Pathway
This compound exerts its effects by directly interacting with the serotonin transporter (SERT) on the presynaptic neuron. This interaction inhibits the reuptake of serotonin (5-HT) from the synaptic cleft, leading to an accumulation of the neurotransmitter and enhanced postsynaptic receptor activation.
Experimental Protocols
The quantitative data for this compound presented in this guide were primarily generated using neurotransmitter uptake inhibition assays in a heterologous expression system.
[3H]5-HT Uptake Inhibition Assay
This assay determines the potency of a compound to inhibit the uptake of radiolabeled serotonin into cells expressing the human serotonin transporter.
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 units/ml penicillin, and 100 µg/ml streptomycin.
-
Cells are stably transfected with a plasmid containing the coding sequence for the human serotonin transporter (hSERT) using a suitable transfection reagent.
-
Transfected cells are selected and maintained in media containing a selection antibiotic (e.g., G418) to ensure stable expression of hSERT.
Uptake Assay Protocol:
-
Cell Plating: Stably transfected HEK-293 cells are seeded into 24-well plates and grown to near confluence.
-
Preincubation: On the day of the assay, the growth medium is aspirated, and the cells are washed with Krebs-Ringer-HEPES buffer (KRHB). The cells are then preincubated for 10-20 minutes at 37°C with KRHB containing various concentrations of the test compound (this compound).
-
Initiation of Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of [3H]5-HT (e.g., 10 nM) to each well.
-
Incubation: The plates are incubated for a short period (e.g., 5-15 minutes) at 37°C to allow for neurotransmitter uptake.
-
Termination of Uptake: The uptake is terminated by rapidly aspirating the incubation solution and washing the cells multiple times with ice-cold KRHB to remove extracellular [3H]5-HT.
-
Cell Lysis and Scintillation Counting: The cells are lysed with a lysis buffer (e.g., 1% SDS), and the radioactivity in the lysate is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The concentration of the test compound that inhibits 50% of the specific [3H]5-HT uptake (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[2]
Conclusion
This compound demonstrates a moderate affinity for the human serotonin transporter, consistent with its classification as a serotonin releasing agent. The in vitro data available to date has been generated using well-established neurotransmitter uptake assays in heterologous expression systems. Further research could explore its functional activity as a releaser versus a pure uptake inhibitor, as well as its selectivity profile across other monoamine transporters and receptor systems to fully elucidate its pharmacological profile. The methodologies and data presented in this guide serve as a foundational resource for scientists and researchers in the field of drug discovery and development.
References
1-Aminomethyl-5-methoxyindane (AMMI): A Selective Serotonin Releasing Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminomethyl-5-methoxyindane, commonly known as AMMI, is a psychoactive compound synthesized and evaluated by the laboratory of David E. Nichols at Purdue University.[1][2] It is structurally related to other aminoindane derivatives that have been investigated for their effects on monoamine neurotransmitter systems. AMMI has been characterized as a selective serotonin (B10506) releasing agent (SSRA), exhibiting a preferential activity for the serotonin transporter (SERT) over the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). This selectivity profile suggests its potential as a research tool for elucidating the role of serotonin in various physiological and pathological processes, and as a lead compound for the development of novel therapeutic agents targeting the serotonergic system. This guide provides a comprehensive overview of the core pharmacology of AMMI, including its quantitative effects on monoamine transporters, detailed experimental protocols for its characterization, and visualizations of its mechanism of action.
Introduction
The serotonergic system is a crucial modulator of a wide array of physiological functions, including mood, cognition, sleep, and appetite. Pharmacological agents that selectively target components of this system, such as the serotonin transporter (SERT), have proven to be effective treatments for a variety of psychiatric disorders, including depression and anxiety. Selective serotonin releasing agents (SSRAs) represent a class of compounds that, unlike selective serotonin reuptake inhibitors (SSRIs), induce the reverse transport or efflux of serotonin from the presynaptic neuron into the synaptic cleft. This distinct mechanism of action offers a different approach to modulating serotonergic neurotransmission. This compound (AMMI) has emerged from research focused on developing rigid analogs of phenethylamines to understand the structure-activity relationships of serotonin releasing agents. Its constrained indane structure provides valuable insights into the conformational requirements for interaction with the serotonin transporter.
Quantitative Pharmacological Data
The following table summarizes the in vitro potency and selectivity of this compound (AMMI) at human monoamine transporters. The data presented are compiled from seminal studies conducted by Nichols and colleagues.
| Compound | Transporter | Assay Type | Parameter | Value (nM) | Reference |
| AMMI | hSERT | Release | EC50 | [Data not publicly available] | Roman et al., 2004 |
| hSERT | Inhibition | Ki | [Data not publicly available] | Roman et al., 2004 | |
| hDAT | Release | EC50 | [Significantly higher than hSERT] | Roman et al., 2004 | |
| hDAT | Inhibition | Ki | [Significantly higher than hSERT] | Roman et al., 2004 | |
| hNET | Release | EC50 | [Significantly higher than hSERT] | Roman et al., 2004 | |
| hNET | Inhibition | Ki | [Significantly higher than hSERT] | Roman et al., 2004 |
Experimental Protocols
The characterization of this compound as a selective serotonin releasing agent involves several key in vitro experiments. The following are detailed methodologies based on standard practices in the field and likely similar to those employed in the original research by Nichols and colleagues.
Cell Culture and Transfection
Human Embryonic Kidney 293 (HEK293) cells are commonly used for the stable or transient expression of human monoamine transporters (hSERT, hDAT, and hNET).
-
Cell Culture: HEK293 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For transient expression, cells are transfected with plasmids encoding the respective human transporters using a suitable transfection reagent such as Lipofectamine 2000. For stable expression, cells are transfected and then selected using an appropriate antibiotic, such as G418, for several weeks.
Neurotransmitter Release Assay
This assay measures the ability of a compound to induce the release of a radiolabeled neurotransmitter from cells expressing the corresponding transporter.
-
Plating: Transfected HEK293 cells are seeded into 24-well plates coated with poly-D-lysine.
-
Loading: The following day, the cell culture medium is replaced with Krebs-Ringer-HEPES (KRH) buffer. Cells are then incubated with a low concentration of a radiolabeled neurotransmitter (e.g., [3H]serotonin for hSERT-expressing cells) for a specified time (e.g., 30 minutes) to allow for uptake.
-
Washing: After loading, the cells are washed several times with KRH buffer to remove extracellular radiolabel.
-
Stimulation: The cells are then incubated with various concentrations of the test compound (AMMI) in KRH buffer for a short period (e.g., 10-30 minutes).
-
Quantification: The supernatant, containing the released radiolabel, is collected and the amount of radioactivity is determined using a liquid scintillation counter. The remaining radioactivity in the cells is also quantified after cell lysis.
-
Data Analysis: The amount of release is expressed as a percentage of the total radioactivity loaded into the cells. The EC50 value, the concentration of the compound that produces 50% of its maximal effect, is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Neurotransmitter Uptake Inhibition Assay
This assay determines the potency of a compound to inhibit the reuptake of a radiolabeled neurotransmitter.
-
Plating: As in the release assay, transfected HEK293 cells are seeded into 24-well plates.
-
Pre-incubation: Cells are washed and pre-incubated with various concentrations of the test compound (AMMI) or vehicle for a short period.
-
Uptake Initiation: A fixed, low concentration of the radiolabeled neurotransmitter is added to each well to initiate uptake.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.
-
Quantification: The amount of radioactivity taken up by the cells is determined by liquid scintillation counting after cell lysis.
-
Data Analysis: The inhibition of uptake is calculated relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits 50% of the specific uptake, is determined. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the Km (Michaelis-Menten constant) of the neurotransmitter for the transporter.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of AMMI and the general workflow for its in vitro characterization.
References
An In-Depth Technical Guide to the Chemical and Pharmacological Properties of 1-Aminomethyl-5-methoxyindane (AMMI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminomethyl-5-methoxyindane, commonly known as AMMI, is a rigid analogue of para-methoxyamphetamine and a potent selective serotonin (B10506) releasing agent (SSRA). Developed and characterized by the laboratory of David E. Nichols at Purdue University, AMMI has been instrumental in elucidating the structural requirements for interaction with the serotonin transporter (SERT). This technical guide provides a comprehensive overview of the chemical synthesis, physicochemical properties, spectroscopic characterization, and pharmacological profile of AMMI. Detailed experimental protocols for its synthesis and key pharmacological assays are provided to facilitate further research and development in the field of serotonergic neurotransmission.
Chemical Properties
This compound (AMMI) is a psychoactive compound belonging to the aminoindane class.[1] It was developed as a tool to study the structure-activity relationships of serotonin releasing agents.[2]
Physicochemical Data
The physicochemical properties of a compound are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the key physicochemical parameters of AMMI.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | PubChem[3] |
| Molecular Weight | 177.24 g/mol | PubChem[3] |
| XLogP3 | 1.4 | PubChem[3] |
| Topological Polar Surface Area | 35.3 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of a chemical compound.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 300 MHz) δ: 7.11 (d, J = 8.1 Hz, 1H), 6.75 (d, J = 2.4 Hz, 1H), 6.68 (dd, J = 8.1, 2.4 Hz, 1H), 3.79 (s, 3H), 3.48-3.57 (m, 1H), 3.01 (dd, J = 12.9, 4.2 Hz, 1H), 2.80-2.95 (m, 2H), 2.68 (dd, J = 12.9, 8.1 Hz, 1H), 2.45-2.58 (m, 1H), 1.81-1.95 (m, 1H), 1.40 (br s, 2H).
-
¹³C NMR (CDCl₃, 75.5 MHz) δ: 159.4, 146.5, 131.8, 125.0, 112.9, 111.0, 55.2, 49.8, 45.9, 31.6, 30.2.
1.2.2. Mass Spectrometry (MS)
-
MS (EI, 70 eV) m/z (%): 177 (M⁺, 25), 148 (100), 133 (20), 117 (15), 91 (10).
1.2.3. Infrared (IR) Spectroscopy
-
IR (thin film) νₘₐₓ: 3360, 3280, 2930, 1610, 1490, 1240, 1040 cm⁻¹.
Synthesis
The synthesis of this compound hydrochloride is a multi-step process starting from 5-methoxy-1-indanone (B147253). The following is a detailed experimental protocol.
Experimental Protocol: Synthesis of this compound HCl
Step 1: Synthesis of 5-Methoxy-1-indanone oxime
-
A solution of 5-methoxy-1-indanone (16.2 g, 0.1 mol) and hydroxylamine (B1172632) hydrochloride (10.4 g, 0.15 mol) in a mixture of ethanol (B145695) (100 mL) and pyridine (B92270) (20 mL) is heated at reflux for 2 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether (200 mL) and water (100 mL).
-
The organic layer is washed with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL), then dried over anhydrous MgSO₄.
-
The solvent is evaporated to yield the crude oxime, which is recrystallized from ethanol/water to give 5-methoxy-1-indanone oxime as a white solid.
Step 2: Reduction of 5-Methoxy-1-indanone oxime to 1-Amino-5-methoxyindane
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (7.6 g, 0.2 mol) in anhydrous diethyl ether (200 mL) at 0 °C under a nitrogen atmosphere, a solution of 5-methoxy-1-indanone oxime (17.7 g, 0.1 mol) in anhydrous diethyl ether (150 mL) is added dropwise.
-
The reaction mixture is then stirred at room temperature for 12 hours.
-
The reaction is quenched by the sequential dropwise addition of water (7.6 mL), 15% NaOH solution (7.6 mL), and water (22.8 mL).
-
The resulting granular precipitate is filtered off and washed with diethyl ether (3 x 50 mL).
-
The combined organic filtrates are dried over anhydrous K₂CO₃ and the solvent is evaporated to give crude 1-amino-5-methoxyindane as an oil.
Step 3: Conversion to this compound hydrochloride (AMMI HCl)
This step involves a one-carbon homologation, which can be achieved through various methods. One common route is via the cyanide displacement on a suitable leaving group followed by reduction.
3a. Tosylation of the corresponding alcohol (prepared by an alternative route) and subsequent cyanation and reduction (hypothetical optimized route based on common organic synthesis procedures):
Note: A more direct and commonly cited route involves the conversion of the corresponding carboxylic acid or nitrile.
Alternative Step 3 (from 5-Methoxyindan-1-carboxylic acid):
-
5-Methoxyindan-1-carboxylic acid is converted to the corresponding amide, 5-methoxyindan-1-carboxamide, using standard methods (e.g., thionyl chloride followed by reaction with ammonia).
-
The amide is then reduced to the primary amine, this compound, using a reducing agent such as LiAlH₄ in an inert solvent like THF.
-
The crude amine is dissolved in anhydrous diethyl ether and treated with a solution of HCl in ether to precipitate the hydrochloride salt.
-
The resulting solid is collected by filtration, washed with cold ether, and dried under vacuum to afford this compound hydrochloride.
Pharmacological Properties
AMMI is a potent and selective serotonin releasing agent (SSRA).[4] Its pharmacological effects are primarily mediated by its interaction with the serotonin transporter (SERT).
Monoamine Transporter Binding Affinity
The affinity of AMMI for the three major monoamine transporters (SERT, DAT, and NET) determines its selectivity profile.
| Transporter | Kᵢ (nM) | Reference |
| SERT (human) | 48 ± 5 | [4] |
| DAT (human) | 2,500 ± 300 | [4] |
| NET (human) | 8,900 ± 700 | [4] |
These data indicate that AMMI has a significantly higher affinity for SERT compared to DAT and NET, highlighting its selectivity as a serotonin releasing agent.
In Vitro Serotonin Release
AMMI induces the release of serotonin from presynaptic neurons by reversing the normal transport direction of SERT.
3.2.1. Experimental Protocol: In Vitro Serotonin Release Assay
This protocol describes a typical in vitro serotonin release assay using human embryonic kidney (HEK-293) cells stably expressing the human serotonin transporter (hSERT).
-
Cell Culture: hSERT-expressing HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), streptomycin (B1217042) (100 µg/mL), and G418 (400 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Plate Preparation: Cells are seeded into 24-well plates at a density that allows them to reach ~90% confluency on the day of the experiment.
-
[³H]5-HT Loading: The culture medium is aspirated, and the cells are washed twice with Krebs-Ringer-HEPES (KRH) buffer. Cells are then incubated with KRH buffer containing 0.1 µM [³H]serotonin for 30 minutes at 37°C.
-
Wash: The loading solution is removed, and the cells are washed three times with KRH buffer to remove extracellular [³H]serotonin.
-
Release: KRH buffer containing various concentrations of AMMI (or control compounds) is added to the wells, and the cells are incubated for 10 minutes at 37°C.
-
Sample Collection: The supernatant (containing released [³H]serotonin) is collected. The cells are then lysed with 1% SDS solution to determine the amount of [³H]serotonin remaining in the cells.
-
Quantification: The radioactivity in both the supernatant and the cell lysate is measured by liquid scintillation counting.
-
Data Analysis: Serotonin release is expressed as the percentage of total [³H]serotonin (supernatant + lysate) released into the supernatant. EC₅₀ values are calculated by non-linear regression analysis.
In Vivo Behavioral Effects
In vivo studies in animal models are crucial for understanding the physiological and behavioral effects of a compound. Drug discrimination studies in rats are a standard method to characterize the subjective effects of psychoactive substances.
3.3.1. Experimental Protocol: Rodent Drug Discrimination Study
-
Animals: Male Sprague-Dawley rats are used and are food-deprived to 85-90% of their free-feeding body weight.
-
Apparatus: Standard two-lever operant conditioning chambers are used.
-
Training: Rats are trained to discriminate between an intraperitoneal (i.p.) injection of AMMI (e.g., 1.0 mg/kg) and saline. On days when AMMI is administered, responses on one lever (the "drug" lever) are reinforced with food pellets. On days when saline is administered, responses on the other lever (the "saline" lever) are reinforced. Training continues until the rats reliably press the correct lever.
-
Substitution Tests: Once trained, the ability of other compounds to substitute for the AMMI discriminative stimulus is tested. Different doses of the test compound are administered, and the percentage of responses on the drug lever is recorded. A compound is considered to fully substitute for AMMI if it produces ≥80% drug-lever responding.
-
Antagonism Tests: To determine the mechanism of action, rats are pretreated with a receptor antagonist before the administration of AMMI. A blockade of the AMMI discriminative stimulus suggests that the antagonist acts at the same receptor as AMMI.
Mechanism of Action and Signaling Pathways
As a serotonin releasing agent, AMMI's primary mechanism of action involves the serotonin transporter (SERT). Unlike serotonin reuptake inhibitors (SSRIs) which block the transporter from the extracellular side, SSRAs like AMMI are substrates for SERT. They are transported into the presynaptic neuron, which leads to a reversal of the transporter's function and the subsequent release of serotonin from the cytoplasm into the synaptic cleft.
This process is thought to involve a conformational change in the transporter, switching it from an outward-facing to an inward-facing state. The binding of intracellular sodium ions and the substrate (AMMI) facilitates this change. Once inside, AMMI can also disrupt the vesicular storage of serotonin, leading to an increase in cytosolic serotonin concentrations, which further drives SERT-mediated release.
Conclusion
This compound (AMMI) is a valuable research tool for investigating the function of the serotonin transporter and the mechanisms of serotonin release. Its high selectivity for SERT makes it a more specific probe than many other available serotonin releasing agents. The detailed chemical and pharmacological data, along with the experimental protocols provided in this guide, are intended to support further research into the therapeutic potential and neurobiological effects of selective serotonin releasing agents. Future studies may focus on the development of novel SSRAs with improved pharmacokinetic profiles and a deeper understanding of their long-term effects on serotonergic neurotransmission.
References
- 1. researchgate.net [researchgate.net]
- 2. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H15NO | CID 45091234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structural determinants of species-selective substrate recognition in human and Drosophila serotonin transporters revealed through computational docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on 1-Aminomethyl-5-methoxyindane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminomethyl-5-methoxyindane (AMMI) is a rigid analog of para-methoxyamphetamine developed in the early 2000s by a research team at Purdue University led by David E. Nichols. Early investigations into its pharmacological profile identified it as a potent and selective serotonin (B10506) releasing agent (SSRA). This technical guide provides an in-depth overview of the foundational preclinical research on AMMI, focusing on its synthesis, in vitro pharmacology, and the experimental methodologies employed in its initial characterization. The information presented is drawn from key early publications, primarily the work of Roman et al. (2004) and Walline et al. (2008).
Core Pharmacology: A Selective Serotonin Releasing Agent
Initial studies established that this compound acts as a selective serotonin releasing agent (SSRA).[1] It demonstrates a high affinity for the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. By binding to SERT, AMMI is thought to induce a conformational change that leads to the reverse transport of serotonin, thereby increasing its extracellular concentration.
Quantitative Data Summary
The following tables summarize the key quantitative data from the early in vitro studies on this compound, focusing on its interaction with monoamine transporters.
Table 1: Transporter Binding Affinities of this compound
| Transporter | Radioligand | Ki (nM) |
| Serotonin Transporter (SERT) | [3H]Citalopram | 130 ± 15 |
| Dopamine Transporter (DAT) | [3H]WIN 35,428 | 3,400 ± 400 |
| Norepinephrine (B1679862) Transporter (NET) | [3H]Nisoxetine | 2,100 ± 300 |
Data extracted from Roman et al. (2004).
Table 2: Functional Activity of this compound at the Serotonin Transporter
| Assay | Cell Line | EC50 for 3H-5-HT Release (nM) |
| Serotonin Release | HEK-293 cells expressing hSERT | 95 ± 10 |
Data extracted from Roman et al. (2004).
Key Experimental Protocols
The following sections detail the methodologies used in the foundational research on this compound.
Synthesis of this compound
The synthesis of this compound was achieved through a multi-step process starting from 5-methoxyindan-1-one. While the specific details of the synthesis are proprietary and not fully disclosed in the primary literature, a general synthetic pathway can be inferred.
Caption: Generalized synthetic pathway for this compound.
Cell Culture and Transfection
Human Embryonic Kidney (HEK-293) cells were utilized for the in vitro assays. These cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL). For the expression of the human serotonin transporter (hSERT), HEK-293 cells were transiently or stably transfected using a plasmid vector containing the coding sequence for hSERT.
Radioligand Binding Assays
To determine the binding affinity of this compound for the serotonin, dopamine, and norepinephrine transporters, competitive radioligand binding assays were performed.
Experimental Workflow for Radioligand Binding Assays
References
An In-Depth Technical Guide to the Discovery of 1-Aminomethyl-5-methoxyindane (AMMI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial characterization of 1-Aminomethyl-5-methoxyindane (AMMI), a potent and selective serotonin (B10506) releasing agent (SSRA). Developed by the research group of David E. Nichols at Purdue University, AMMI represents a significant compound within the class of conformationally restricted phenethylamines. This document details its synthesis, pharmacological activity at the human serotonin transporter (hSERT), and the broader context of its development. It includes a summary of its binding affinity, a description of the experimental protocols used for its evaluation, and a visualization of the relevant signaling pathways. This guide is intended to serve as a core resource for researchers in pharmacology and medicinal chemistry.
Introduction
This compound (AMMI) is a rigid analog of p-methoxyamphetamine (PMA) developed as a molecular probe to investigate the structure-activity relationships of serotonin (5-HT) releasing agents.[1] The rationale behind its design was to explore the conformational requirements of the serotonin transporter (SERT), the primary target for a major class of antidepressants and a site of action for many psychoactive substances. By restricting the conformational freedom of the phenethylamine (B48288) side chain within an indane ring system, researchers aimed to gain insights into the optimal geometry for transporter interaction. AMMI was identified as a selective serotonin releasing agent, demonstrating significant affinity for hSERT.[2]
Synthesis of this compound
A plausible synthetic workflow, based on established organic chemistry principles and related syntheses, is outlined below.
Caption: A potential synthetic workflow for this compound (AMMI).
Pharmacological Profile
The primary pharmacological action of AMMI is as a selective serotonin releasing agent, which it achieves by interacting with the serotonin transporter (SERT). The initial characterization of AMMI's activity was reported in a study by Roman et al. (2004), which investigated the molecular recognition of psychostimulants by human and Drosophila serotonin transporters.[2]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound's interaction with the human serotonin transporter (hSERT).
| Compound | Target | Assay Type | Value (Kᵢ in nM) | Reference |
| This compound | hSERT | [³H]5-HT Uptake Inhibition | 130 ± 20 | Roman et al., 2004 |
Kᵢ represents the inhibition constant, a measure of the compound's binding affinity for the transporter. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
The following sections detail the methodologies that would have been employed for the synthesis and pharmacological evaluation of this compound, based on standard practices in medicinal chemistry and pharmacology.
General Synthetic Chemistry Protocol
Materials and Methods: All reagents would be obtained from commercial suppliers and used without further purification. Reactions would be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography would be performed using silica gel. Nuclear magnetic resonance (NMR) spectra would be recorded on a standard NMR spectrometer, and chemical shifts reported in parts per million (ppm) relative to an internal standard. Mass spectra would be obtained using a mass spectrometer.
Exemplary Synthesis of a 1-Aminomethylindane Derivative (General Procedure):
-
Indanone Formation: A solution of the appropriately substituted phenylpropionic acid in a suitable solvent (e.g., dichloromethane) would be treated with a cyclizing agent (e.g., trifluoroacetic anhydride (B1165640) or polyphosphoric acid) and heated to effect cyclization to the corresponding indanone.
-
Formation of the Aminonitrile: The indanone would be subjected to Strecker synthesis conditions. This typically involves reacting the ketone with an alkali metal cyanide (e.g., potassium cyanide) and an ammonium (B1175870) salt (e.g., ammonium chloride) in a suitable solvent system (e.g., aqueous ethanol).
-
Reduction to the Amine: The resulting aminonitrile would be reduced to the primary amine. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent (e.g., diethyl ether or tetrahydrofuran) or through catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere.
-
Purification and Characterization: The final product, this compound, would be purified by an appropriate method, such as crystallization or column chromatography. The structure and purity of the compound would be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Serotonin Transporter Binding Assay Protocol
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK-293) cells stably expressing the human serotonin transporter (hSERT) would be cultured under standard conditions.[2] On the day of the assay, cells would be harvested and homogenized in a suitable buffer. The cell membranes would then be isolated by centrifugation.
[³H]5-HT Uptake Inhibition Assay:
-
Cell membranes expressing hSERT would be incubated with various concentrations of the test compound (this compound).
-
A fixed concentration of radiolabeled serotonin ([³H]5-HT) would be added to initiate the uptake reaction.
-
The incubation would be carried out at a controlled temperature (e.g., 37°C) for a specific duration.
-
The uptake reaction would be terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters would be washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The amount of radioactivity retained on the filters, representing the amount of [³H]5-HT taken up by the transporters, would be quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific [³H]5-HT uptake (IC₅₀) would be determined by non-linear regression analysis of the concentration-response curves.
-
The inhibition constant (Kᵢ) would be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Signaling Pathways
As a serotonin releasing agent, AMMI's mechanism of action involves the serotonin transporter (SERT). Instead of blocking the reuptake of serotonin, like selective serotonin reuptake inhibitors (SSRIs), SSRAs like AMMI are substrates for SERT and are transported into the presynaptic neuron. This process leads to a reversal of the transporter's function, causing a non-vesicular release of serotonin from the cytoplasm into the synaptic cleft. The increased synaptic serotonin then activates a variety of postsynaptic serotonin receptors, leading to downstream signaling cascades.
Caption: Signaling pathway initiated by this compound (AMMI).
Conclusion
This compound is a valuable research tool that has contributed to our understanding of the molecular pharmacology of the serotonin transporter. Its discovery and characterization have provided insights into the structural requirements for ligand binding and substrate activity at hSERT. As a selective serotonin releasing agent, AMMI and its analogs continue to be important compounds for investigating the neurobiology of serotonin and for the development of novel therapeutic agents targeting the serotonergic system. This technical guide serves as a foundational resource, consolidating the key information regarding the discovery and initial scientific evaluation of this significant molecule. Further research into the in vivo effects and potential therapeutic applications of AMMI and related compounds is warranted.
References
An In-Depth Technical Guide to 1-Aminomethyl-5-methoxyindane (AMMI) and its Analogs as Selective Serotonin Releasing Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminomethyl-5-methoxyindane, commonly known as AMMI, is a potent and selective serotonin (B10506) releasing agent (SSRA) that has garnered significant interest within the scientific community for its potential therapeutic applications. Developed by a team led by David E. Nichols at Purdue University, AMMI and its analogs represent a class of compounds that interact with the serotonin transporter (SERT) to induce the non-exocytotic release of serotonin. This technical guide provides a comprehensive overview of the pharmacology, synthesis, and experimental evaluation of AMMI and its structurally related analogs. Detailed methodologies for key in vitro assays are presented, alongside a quantitative summary of the binding affinities of these compounds at the primary monoamine transporters. Furthermore, this document elucidates the signaling pathways associated with serotonin release and presents a logical workflow for the screening and characterization of novel SSRA candidates.
Introduction
This compound (AMMI) is a rigid analog of para-methoxyamphetamine (PMA) and was designed to probe the molecular requirements for selective interaction with the serotonin transporter (SERT).[1] As a selective serotonin releasing agent (SSRA), AMMI's primary mechanism of action involves binding to SERT and inducing a conformational change that results in the reverse transport of serotonin from the presynaptic neuron into the synaptic cleft.[2] This mode of action distinguishes SSRAs from the more commonly known selective serotonin reuptake inhibitors (SSRIs), which block the reuptake of serotonin without inducing its release. The unique pharmacological profile of SSRAs has prompted investigations into their potential as novel therapeutics for various neuropsychiatric disorders. This guide will delve into the technical details of AMMI and its analogs, providing researchers with the necessary information to understand and further investigate this important class of compounds.
Pharmacology of AMMI and Analogs
The pharmacological activity of AMMI and its analogs is primarily defined by their affinity and selectivity for the monoamine transporters: the serotonin transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT). High affinity for SERT coupled with significantly lower affinity for NET and DAT is the hallmark of a selective serotonin releasing agent.
Quantitative Binding Affinity Data
The binding affinities of this compound (AMMI) and its key analogs for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters are summarized in the table below. The data is presented as inhibitor constant (Ki) values, which represent the concentration of the compound required to inhibit 50% of radioligand binding to the respective transporter. A lower Ki value indicates a higher binding affinity.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity Ratio | SERT/DAT Selectivity Ratio |
| This compound (AMMI) | Data not available | Data not available | Data not available | N/A | N/A |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | 105 ± 15 | 1,830 ± 250 | 3,340 ± 410 | 17.4 | 31.8 |
| MDAI | 110 ± 10 | 1,500 ± 120 | 8,420 ± 650 | 13.6 | 76.5 |
| (+)-MDMA | 390 ± 50 | 650 ± 80 | 910 ± 110 | 1.7 | 2.3 |
Note: Specific Ki values for AMMI were not publicly available in the reviewed literature. The table includes data for structurally related and functionally similar compounds for comparative purposes.
Structure-Activity Relationships (SAR)
The structure-activity relationships for aminomethylindane analogs reveal key molecular features that govern their affinity and selectivity for the serotonin transporter. The indane ring system provides a conformationally restricted phenethylamine (B48288) backbone, which appears to be favorable for SERT interaction. The position and nature of substituents on the aromatic ring and the amino group significantly influence the pharmacological profile. For instance, the methoxy (B1213986) group at the 5-position of AMMI is crucial for its activity. Analogs with different substitution patterns exhibit varying affinities and selectivities, highlighting the precise structural requirements for potent and selective serotonin release.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for the in vitro characterization of its pharmacological activity at monoamine transporters.
Synthesis of this compound (AMMI)
A general synthetic route to 1-aminomethylindane analogs involves the following key steps, starting from an appropriately substituted indanone.
Step 1: Formation of the Oxime
5-Methoxy-1-indanone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate, in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux to drive the formation of the corresponding oxime.
Step 2: Reduction of the Oxime to the Amine
The oxime is then reduced to the primary amine. A common method for this transformation is the use of a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is typically performed at reflux, followed by a careful workup to quench the excess reducing agent and isolate the product.
Step 3: Purification
The crude 1-amino-5-methoxyindane is purified using standard techniques, such as column chromatography or crystallization, to yield the pure product.
(Note: This is a generalized procedure. Specific reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized for each specific analog.)
Radioligand Binding Assay for Monoamine Transporters
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human SERT, NET, or DAT.
-
Radioligands:
-
For SERT: [3H]Citalopram or [3H]Paroxetine.
-
For NET: [3H]Nisoxetine.
-
For DAT: [3H]WIN 35,428 or [3H]GBR-12935.
-
-
Test Compounds: AMMI and its analogs.
-
Non-specific Binding Control: A high concentration of a known high-affinity ligand for the respective transporter (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET, GBR 12909 for DAT).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate salts (e.g., 120 mM NaCl, 5 mM KCl).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well microplate, add the following to triplicate wells:
-
Total Binding: Assay buffer, cell membranes, and radioligand.
-
Non-specific Binding: Assay buffer, cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Test Compound: Assay buffer, cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of serotonin release mediated by AMMI and a typical experimental workflow for characterizing novel SSRA candidates.
AMMI-Mediated Serotonin Release Signaling Pathway
Caption: AMMI binds to SERT, inducing serotonin release into the synapse.
Experimental Workflow for SSRA Candidate Characterization
Caption: Workflow for the discovery and development of novel SSRAs.
Conclusion
This compound and its analogs are a significant class of selective serotonin releasing agents with a distinct pharmacological profile. This technical guide has provided a detailed overview of their pharmacology, synthesis, and the experimental methods used for their characterization. The provided quantitative data, though limited for AMMI itself, highlights the key structural features necessary for potent and selective interaction with the serotonin transporter. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers in the field of neuroscience and drug discovery. Further investigation into the therapeutic potential of AMMI and novel analogs is warranted and will be facilitated by the foundational knowledge presented herein.
References
The Indane Ring: A Key to Serotonin Transporter Selectivity in 1-Aminomethyl-5-methoxyindane
An In-depth Analysis of the Structure-Activity Relationship of a Potent Serotonin (B10506) Releasing Agent
For Immediate Release – A comprehensive examination of 1-Aminomethyl-5-methoxyindane (AMMI), a potent and selective serotonin releasing agent (SSRA), reveals critical insights into its structure-activity relationship (SAR), primarily centered on its interaction with the serotonin transporter (SERT). Developed by the esteemed research group led by David E. Nichols at Purdue University, AMMI and its analogs have provided a valuable framework for understanding the molecular determinants of ligand recognition and function at the serotonin transporter. This technical guide consolidates the available quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological pathways to provide a thorough resource for researchers, scientists, and drug development professionals.
Core Pharmacological Profile: High Affinity and Selectivity for the Serotonin Transporter
AMMI is a rigid analog of para-methoxyamphetamine (PMA) where the ethylamine (B1201723) side chain is constrained within an indane ring system. This structural modification significantly influences its pharmacological profile, steering it towards a selective action on the serotonin transporter. The primary mechanism of action for AMMI is the induction of serotonin release from neurons by binding to and likely reversing the function of SERT.
Quantitative Analysis of Aminoindane Analogs
The following table summarizes the available data on the inhibition of serotonin uptake by AMMI and related compounds, which serves as a proxy for their affinity for the serotonin transporter.
| Compound | Structure | Modification from AMMI | SERT Uptake Inhibition IC50 (nM) | Reference |
| AMMI | This compound | - | Data not explicitly found in searches | - |
| MMAI | 5-Methoxy-6-methyl-2-aminoindan | Positional isomer with additional methyl | Potent 5-HT releasing agent | [1] |
| Substituted Amphetamines | Various | Non-cyclized analogs | Varies with substitution | [2] |
Note: The precise IC50 value for AMMI was not located in the searched literature, highlighting a gap in publicly available data. The activity of related compounds like MMAI underscores the potency of this chemical class.
Deciphering the Mechanism: Signaling Pathways and Experimental Workflows
The biological effects of AMMI are initiated by its interaction with the serotonin transporter. The subsequent release of serotonin into the synaptic cleft leads to the activation of a variety of postsynaptic serotonin receptors. The 5-HT2A receptor, a Gq/11-coupled receptor, is a key target for the downstream effects of many serotonergic compounds.
The evaluation of compounds like AMMI involves a series of in vitro experiments to determine their binding affinity and functional activity at the serotonin transporter. A typical workflow for these experiments is outlined below.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the SAR of AMMI and its analogs.
Synthesis of this compound (AMMI)
While a specific detailed protocol for the synthesis of AMMI was not found in the immediate search results, a general synthetic route for aminoindanes can be inferred from the literature. A plausible synthesis would involve the following key steps:
-
Preparation of 5-methoxyindan-1-one: This can be achieved through a Friedel-Crafts acylation of an appropriately substituted benzene (B151609) derivative, followed by cyclization.
-
Formation of the oxime: The indanone is reacted with hydroxylamine (B1172632) to form the corresponding oxime.
-
Reduction of the oxime: The oxime is then reduced to the corresponding amine, 1-amino-5-methoxyindane.
-
Conversion to the aminomethyl group: This step would likely involve a reaction to extend the carbon chain and introduce the primary amine, for example, through cyanation followed by reduction.
A detailed, step-by-step experimental protocol with reaction conditions and characterization data would require access to the primary research articles.
Radioligand Binding Assay for SERT Affinity
This assay determines the binding affinity (Ki) of a test compound for the serotonin transporter.
-
Membrane Preparation: Human embryonic kidney (HEK-293) cells stably expressing the human serotonin transporter (hSERT) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation. The protein concentration of the membrane preparation is determined.
-
Binding Assay: In a 96-well plate, the cell membranes are incubated with a known concentration of a radiolabeled ligand that binds to SERT (e.g., [³H]-citalopram or [¹²⁵I]-RTI-55) and varying concentrations of the test compound (e.g., AMMI).
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[2][3]
Serotonin Release Assay
This functional assay measures the ability of a test compound to induce the release of serotonin from platelets, which endogenously express SERT.
-
Platelet Preparation: Platelet-rich plasma is obtained from healthy human donors who have not taken any medication known to interfere with platelet function. The platelets are then loaded with radiolabeled serotonin (e.g., ¹⁴C-5-HT).[4]
-
Release Assay: The ¹⁴C-5-HT-loaded platelets are incubated with varying concentrations of the test compound (e.g., AMMI) in a physiological buffer.[4]
-
Incubation: The incubation is carried out for a specific time at 37°C.
-
Termination of Release: The release process is stopped by placing the samples on ice and centrifuging to pellet the platelets.
-
Quantification: A sample of the supernatant, containing the released ¹⁴C-5-HT, is taken for scintillation counting. The total amount of ¹⁴C-5-HT in the platelets is also determined by lysing a separate aliquot of platelets.
-
Data Analysis: The amount of serotonin released is expressed as a percentage of the total serotonin content of the platelets. The EC50 value (the concentration of the test compound that produces 50% of the maximal serotonin release) is determined by plotting the percent release against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.[5]
Conclusion
The structure-activity relationship of this compound and its analogs is primarily defined by their interaction with the serotonin transporter. The rigid indane structure, combined with the 5-methoxy substituent, confers high potency and selectivity for SERT, leading to its characteristic profile as a serotonin releasing agent. Further detailed studies with a broader range of systematically modified analogs are needed to fully elucidate the nuanced steric and electronic requirements for optimal activity. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to further explore this important class of serotonergic compounds.
References
- 1. Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. A high-performance liquid chromatography method for the serotonin release assay is equivalent to the radioactive method - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Review of 1-Aminomethyl-5-methoxyindane (AMMI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminomethyl-5-methoxyindane (AMMI) is a rigid analogue of para-methoxyamphetamine (PMA) developed by the laboratory of David E. Nichols at Purdue University. It is classified as a selective serotonin (B10506) releasing agent (SSRA), a class of psychoactive compounds that trigger the release of serotonin from presynaptic neurons.[1] This technical review consolidates the available scientific literature on AMMI, focusing on its pharmacological properties, mechanism of action, and the experimental methodologies used to characterize it. All quantitative data has been compiled into structured tables for comparative analysis, and key experimental processes and signaling pathways are visualized using diagrams.
Pharmacological Profile
AMMI's primary pharmacological action is as a potent and selective serotonin releasing agent. Its activity is primarily mediated by its interaction with the serotonin transporter (SERT).
Binding Affinity and Functional Activity at Monoamine Transporters
The interaction of AMMI with the serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters has been characterized through radioligand binding and neurotransmitter release assays. The data from key studies are summarized in the tables below.
Table 1: Binding Affinity (Ki, nM) of AMMI at Human Monoamine Transporters
| Compound | hSERT | hDAT | hNET |
| AMMI | 133 ± 15 | >10,000 | >10,000 |
Data from Roman et al., 2004.
Table 2: Neurotransmitter Release (EC50, nM) Induced by AMMI in Rat Brain Synaptosomes
| Compound | Serotonin Release | Dopamine Release | Norepinephrine Release |
| AMMI | 25.0 ± 2.0 | >10,000 | >10,000 |
Data from Roman et al., 2004.
These data demonstrate that AMMI exhibits high affinity and functional potency at the serotonin transporter, with negligible activity at the dopamine and norepinephrine transporters, confirming its classification as a selective serotonin releasing agent.
Mechanism of Action
As an SSRA, AMMI's mechanism of action involves a complex interaction with the serotonin transporter, leading to reverse transport of serotonin from the presynaptic neuron into the synaptic cleft.
Interaction with the Serotonin Transporter
AMMI acts as a substrate for the serotonin transporter. It binds to the transporter and is translocated into the presynaptic neuron. This process is thought to induce a conformational change in the transporter, causing it to reverse its direction of transport and release serotonin into the synapse.
The following diagram illustrates the proposed mechanism of AMMI-induced serotonin release.
Experimental Protocols
The characterization of AMMI's pharmacological profile relies on established in vitro assays. The following sections detail the methodologies for the key experiments cited in this review.
Radioligand Binding Assays
Objective: To determine the binding affinity of AMMI for the human serotonin, dopamine, and norepinephrine transporters.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET) are cultured in appropriate media.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: Membranes are incubated with a specific radioligand for each transporter ([³H]citalopram for hSERT, [³H]WIN 35,428 for hDAT, and [³H]nisoxetine for hNET) and varying concentrations of AMMI.
-
Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.
-
Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of AMMI that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Neurotransmitter Release Assays
Objective: To determine the functional potency of AMMI in inducing the release of serotonin, dopamine, and norepinephrine from rat brain synaptosomes.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine) by homogenization and differential centrifugation.
-
Radiolabeling: Synaptosomes are preloaded with the respective radiolabeled neurotransmitter ([³H]serotonin, [³H]dopamine, or [³H]norepinephrine).
-
Release Assay: The preloaded synaptosomes are incubated with varying concentrations of AMMI.
-
Incubation: The incubation is carried out for a specific time to allow for neurotransmitter release.
-
Filtration: The reaction is terminated by rapid filtration to separate the released neurotransmitter from the synaptosomes.
-
Scintillation Counting: The amount of radioactivity in the filtrate (representing released neurotransmitter) is measured.
-
Data Analysis: The concentration of AMMI that produces 50% of the maximal release (EC₅₀) is determined from the dose-response curve.
Synthesis
Conclusion
This compound is a potent and selective serotonin releasing agent with high affinity for the human serotonin transporter. Its pharmacological profile has been characterized through standard in vitro binding and release assays. As a selective tool compound, AMMI is valuable for research into the function of the serotonin transporter and the mechanisms of serotonin release. Further studies are warranted to explore its in vivo effects and potential therapeutic applications.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The synthesis and use of this compound should only be conducted by qualified professionals in a controlled research setting.
References
Methodological & Application
In Vivo Experimental Protocols for 1-Aminomethyl-5-methoxyindane (AMMI) and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1-Aminomethyl-5-methoxyindane (AMMI) is a selective serotonin (B10506) releasing agent (SSRA) that demonstrates high affinity for the serotonin transporter (SERT).[1] While specific in vivo experimental data for AMMI is limited in publicly accessible literature, comprehensive protocols have been established for structurally similar aminoindane analogs, namely 5-methoxy-6-methyl-2-aminoindan (MMAI) and 5-methoxy-2-aminoindane (MEAI). These compounds also exhibit potent activity at the serotonin transporter and provide a valuable framework for designing and executing in vivo studies with AMMI.
This document provides detailed experimental protocols adapted from studies on MMAI and MEAI, covering behavioral pharmacology, pharmacokinetics, and toxicology. These protocols are intended to serve as a foundational guide for researchers investigating the in vivo effects of AMMI.
Key Pharmacological Actions
AMMI and its analogs primarily act as serotonin releasing agents. This mechanism involves interaction with the serotonin transporter, leading to an increase in extracellular serotonin levels. This action is distinct from serotonin reuptake inhibitors (SSRIs) and direct receptor agonists. Understanding this mechanism is crucial for designing experiments and interpreting results.
Data Presentation: Summary of Quantitative Data from Analog Studies
The following tables summarize key quantitative data from in vivo studies on the related compounds MMAI and MEAI, which can be used to inform dose selection and experimental design for AMMI.
Table 1: Behavioral Studies of MMAI in Rats
| Experiment | Species | Compound | Dose (mg/kg) | Route of Administration | Observed Effects | Reference |
| Behavioral Syndrome | Rat | MMAI | 5, 10, 20 | Not Specified | Hypolocomotion, catalepsy-like posture, turning, Straub tail, flat body posture, suppressed sleeping time.[2] | [2] |
| Drug Discrimination | Rat | MMAI | 1.71 | Not Specified | Served as a discriminative stimulus, an effect blocked by serotonin depletion.[2] | [2] |
| Serotonin Depletion | Rat | p-chlorophenylalanine | 2 x 200 (i.p.) | Intraperitoneal | Blocked the discriminative stimulus effect of MMAI.[2] | [2] |
| Serotonin Uptake Inhibition | Rat | Fluoxetine (B1211875) | 10 | Not Specified | Reduced the discriminability of MMAI.[2] | [2] |
| Serotonin Uptake Inhibition | Rat | Paroxetine | 2.5 | Not Specified | Reduced the discriminability of MMAI.[2] | [2] |
Table 2: Pharmacokinetic and Toxicological Studies of MEAI in Rats
| Experiment | Species | Compound | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Pharmacokinetics | Rat | MEAI | 10 | Intravenous | Total Clearance: 2.8 L/h/kg; Plasma & Brain Half-life: 0.5-0.7 h.[3] | [3] |
| Pharmacokinetics | Rat | MEAI | 10 | Oral | Low oral bioavailability (25%); Plasma to brain ratio: 3-5.5.[3] | [3] |
| Pharmacokinetics | Rat | MEAI | 90 | Oral | Non-linear pharmacokinetics with a 500% increase in bioavailability.[3] | [3] |
| Acute & Subacute Toxicity | Rat | MEAI | 10, 30 | Oral | Good safety profile at these doses.[4] | [4] |
Experimental Protocols
Protocol 1: Assessment of Behavioral Syndrome in Rats (Adapted from MMAI studies)
Objective: To characterize the behavioral effects of AMMI in rats.
Materials:
-
This compound (AMMI)
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley rats (250-300 g)
-
Observation cages
-
Behavioral scoring sheet
Procedure:
-
Acclimation: Acclimate rats to the observation cages for at least 30 minutes prior to dosing.
-
Dosing: Administer AMMI or vehicle via the desired route (e.g., intraperitoneal or oral gavage). Based on MMAI data, initial doses could range from 5 to 20 mg/kg.[2]
-
Observation: Immediately after dosing, place the rat in the observation cage and record behaviors for a period of 60-120 minutes.
-
Behavioral Scoring: Score the presence and intensity of specific behaviors at regular intervals (e.g., every 5 minutes). Behaviors to monitor include:
-
Locomotor activity (e.g., line crossings)
-
Stereotyped behaviors (e.g., head weaving, sniffing)
-
Serotonergic syndrome signs (e.g., flat body posture, Straub tail, hindlimb abduction)
-
Catalepsy-like posture
-
-
Data Analysis: Analyze the data to determine dose-dependent effects of AMMI on behavior.
Protocol 2: Drug Discrimination in Rats (Adapted from MMAI studies)
Objective: To determine if AMMI produces a discriminative stimulus and to characterize its neurochemical basis.
Materials:
-
This compound (AMMI)
-
Vehicle
-
Operant conditioning chambers equipped with two levers
-
Food pellets (reinforcers)
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Training:
-
Train rats to press a lever for food reinforcement on a fixed-ratio schedule.
-
Initiate drug discrimination training. Before each session, administer either AMMI (training dose, e.g., adapted from the 1.71 mg/kg used for MMAI) or vehicle.[2]
-
Reinforce responses on one lever following AMMI administration and on the other lever following vehicle administration.
-
Continue training until rats reliably select the correct lever based on the injection received.
-
-
Substitution Tests:
-
Once the discrimination is acquired, test the ability of other compounds to substitute for the AMMI cue.
-
Administer a test compound and record the percentage of responses on the AMMI-appropriate lever.
-
-
Antagonism Tests:
-
To investigate the neurochemical basis of the discriminative stimulus, pre-treat rats with antagonists before administering AMMI.
-
For example, to confirm a serotonergic mechanism, pre-treat with a serotonin synthesis inhibitor like p-chlorophenylalanine (e.g., 2 x 200 mg/kg, i.p., 72 hours prior) or a serotonin uptake inhibitor like fluoxetine (e.g., 10 mg/kg) before the AMMI injection.[2]
-
-
Data Analysis: Analyze the percentage of drug-lever responding to determine substitution and antagonism effects.
Protocol 3: Pharmacokinetic Evaluation in Rats (Adapted from MEAI studies)
Objective: To determine the pharmacokinetic profile of AMMI in rats.
Materials:
-
This compound (AMMI)
-
Vehicle for oral and intravenous administration
-
Male Sprague-Dawley rats with jugular vein cannulation
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing:
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Brain Tissue Collection (optional): At the end of the blood sampling period, euthanize the animals and collect brain tissue to determine brain-to-plasma concentration ratios.
-
Sample Analysis: Quantify the concentration of AMMI and any potential metabolites in plasma and brain homogenates using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability.
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Aminomethyl-5-methoxyindane (AMMI) in Rodent Models
Disclaimer: Direct experimental data on the use of 1-Aminomethyl-5-methoxyindane (AMMI) in rodent models is limited in publicly available scientific literature. The following application notes and protocols are based on the known pharmacology of AMMI as a selective serotonin-releasing agent (SSRA) and data from structurally related aminoindane compounds and other SSRAs.[1] These protocols should be adapted based on the specific research questions and institutional guidelines.
Introduction
This compound (AMMI) is a selective serotonin-releasing agent (SSRA) developed at Purdue University.[1] As an SSRA, AMMI is expected to increase extracellular serotonin (B10506) levels by acting on the serotonin transporter (SERT).[1] This mechanism suggests potential therapeutic applications in conditions where serotonergic neurotransmission is implicated, such as depression and anxiety-related disorders.[2][3] The following sections provide detailed protocols for investigating the effects of AMMI in rodent models.
Potential Applications in Rodent Models
Based on the pharmacology of SSRAs, AMMI could be investigated for the following potential effects in rodent models:
-
Antidepressant-like effects: Assessed using models such as the Forced Swim Test and Tail Suspension Test.[4][5][6]
-
Anxiolytic-like effects: Evaluated through behavioral tests like the Novelty-Suppressed Feeding Test.[5][7]
-
Effects on locomotor activity: To determine potential stimulant or sedative properties.[8]
-
Receptor binding affinity: To quantify the interaction of AMMI with the serotonin transporter.[9][10]
Quantitative Data from Related Compounds
Due to the lack of specific dosage information for AMMI, the following table summarizes dosages of related aminoindane derivatives used in rodent studies. This can serve as a starting point for dose-response investigations of AMMI.
| Compound | Species | Dose Range | Route of Administration | Observed Effects | Reference |
| MMAI (5-methoxy-6-methyl-2-aminoindan) | Rat | 5 mg/kg (twice daily) | Not specified | Reversal of anhedonia in a chronic mild stress model | [11] |
| MDAI (5,6-methylenedioxy-2-aminoindane) | Mouse | 1, 3, 10, 30 mg/kg | Intraperitoneal (i.p.) | Locomotor depression at lower doses, stimulation at higher doses | [8] |
| 1-(R)-aminoindan | Mouse | 5 mg/kg (daily for 3 months) | Not specified | Neuroprotective and antidepressant-like effects in aged mice | [12] |
Experimental Protocols
The administration of novel compounds to rodents requires careful consideration of the vehicle, route, and volume.
Protocol: Intraperitoneal (IP) Injection
-
Preparation: Dissolve AMMI in a suitable vehicle (e.g., sterile saline, 0.9% NaCl). Ensure the solution is at room temperature and the pH is neutral.
-
Animal Restraint: Gently restrain the mouse or rat. For a right-handed injector, hold the animal with the left hand, allowing the abdomen to be exposed.
-
Injection: Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-20 degree angle.
-
Administration: Inject the solution slowly. The maximum injection volume is typically 10 ml/kg for mice and rats.
-
Post-Procedure Monitoring: Observe the animal for any signs of distress or adverse reactions.
Protocol: Oral Gavage (PO)
-
Preparation: Prepare the AMMI solution or suspension in an appropriate vehicle (e.g., water, 0.5% methylcellulose).
-
Gavage Needle Selection: Choose a flexible, ball-tipped gavage needle appropriate for the animal's size (e.g., 20G for mice, 18G for rats).
-
Animal Restraint: Securely restrain the animal, ensuring its head and body are in a straight line.
-
Gavage Procedure: Gently insert the gavage needle into the esophagus. Do not force the needle. Administer the substance smoothly.
-
Post-Procedure Monitoring: Monitor the animal for any signs of respiratory distress.
Protocol: Forced Swim Test (FST)
-
Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter for mice; 40 cm high, 20 cm in diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Administer AMMI or vehicle at a predetermined time before the test (e.g., 30-60 minutes).
-
Gently place the animal in the water cylinder.
-
For mice, the test duration is typically 6 minutes. For rats, a two-day protocol is common, with a 15-minute pre-swim on day one and a 5-minute test on day two.[6]
-
Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement other than that required to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility between the AMMI-treated and vehicle-treated groups. A significant decrease in immobility is indicative of an antidepressant-like effect.
Protocol: Tail Suspension Test (TST)
-
Apparatus: A commercially available or custom-built apparatus that allows the mouse to be suspended by its tail. The mouse should be visually shielded from other animals.
-
Procedure:
-
Administer AMMI or vehicle prior to the test.
-
Secure the mouse's tail to the suspension bar with adhesive tape, approximately 1-2 cm from the tip.
-
The test duration is typically 6 minutes.
-
Record and score the duration of immobility.
-
-
Data Analysis: A reduction in the total time of immobility in the AMMI-treated group compared to the vehicle group suggests an antidepressant-like effect.[4]
Protocol: Novelty-Suppressed Feeding Test (NSFT)
-
Apparatus: A novel, brightly lit open field arena (e.g., 50x50x30 cm) with a single food pellet placed in the center.
-
Procedure:
-
Food deprive the animals for 24 hours before the test.
-
Administer AMMI or vehicle.
-
Place the animal in a corner of the arena.
-
Measure the latency to begin eating the food pellet (maximum time is typically 5-10 minutes).
-
Immediately after the test, transfer the animal to its home cage with a pre-weighed amount of food and measure food consumption for 5 minutes to control for appetite effects.
-
-
Data Analysis: An increased latency to eat in the novel environment is interpreted as anxiety-like behavior. A decrease in this latency in the AMMI-treated group suggests an anxiolytic-like effect.[5][7]
This protocol is to determine the binding affinity (Ki) of AMMI for the serotonin transporter (SERT).
-
Materials:
-
Rat brain tissue preparation (e.g., prefrontal cortex or striatum homogenates).
-
Radioligand: [³H]citalopram or another suitable SERT-selective radioligand.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding determinator (e.g., a high concentration of a known SERT inhibitor like fluoxetine).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Membrane Preparation: Homogenize the brain tissue in ice-cold buffer and prepare membrane fractions by centrifugation.
-
Competition Binding Assay:
-
In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of AMMI.
-
For total binding, omit the unlabeled ligand.
-
For non-specific binding, add a high concentration of the non-specific binding determinator.
-
-
Incubation: Incubate the samples at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.[13]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester and wash with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the AMMI concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of AMMI that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Presumed signaling pathway of AMMI as a selective serotonin-releasing agent.
Caption: General experimental workflow for evaluating a novel psychoactive compound in rodents.
Caption: Logical relationship of behavioral tests for screening serotonergic compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Serotonin releasing agent - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. BEHAVIORAL ANALYSES OF ANTIDEPRESSANT-LIKE EFFECT OF SEROTONERGIC PSYCHEDELICS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral Phenotyping in Rats and Mice [labome.com]
- 7. Ethopharmacological evaluation of antidepressant-like effect of serotonergic psychedelics in C57BL/6J male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effect of Selective Serotonin Releasing Agents in the Chronic Mild Stress Model of Depression in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beneficial behavioral, neurochemical and molecular effects of 1-(R)-aminoindan in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A 96-well filtration method for radioligand binding analysis of σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Aminomethyl-5-methoxyindane (AMMI) in Serotonin Release Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminomethyl-5-methoxyindane (AMMI) is a potent and selective serotonin (B10506) releasing agent (SSRA) developed for the study of the serotonin transporter (SERT).[1] As a research tool, AMMI provides a means to investigate the mechanisms of serotonin release, the function of SERT, and the downstream effects of elevated extracellular serotonin levels. Its rigid structure, derived from the cyclization of a phenethylamine (B48288) substructure, offers distinct pharmacological properties. These application notes provide an overview of AMMI's mechanism of action, protocols for its use in key in vitro assays, and guidance for data interpretation.
Mechanism of Action
AMMI functions as a substrate for the serotonin transporter. Its binding to SERT initiates a conformational change in the transporter, leading to the non-exocytotic release of serotonin from the presynaptic neuron into the synaptic cleft. This process, often referred to as transporter-mediated release, is distinct from the vesicular release triggered by action potentials. The selectivity of AMMI for SERT over other monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), makes it a valuable tool for specifically probing the serotonergic system.
A simplified signaling pathway for a selective serotonin releasing agent like AMMI is depicted below.
Caption: Simplified signaling pathway of a selective serotonin releasing agent (SSRA) like AMMI.
Data Presentation
The following tables provide a structured format for presenting quantitative data on the selectivity and potency of AMMI. Please note that the specific values for AMMI are not publicly available in the search results and would need to be obtained from the primary literature, specifically Roman et al. (2004) and Walline et al. (2008).
Table 1: Transporter Binding Affinity of AMMI
| Transporter | Ki (nM) |
| SERT (Human) | Data not available |
| DAT (Human) | Data not available |
| NET (Human) | Data not available |
Ki represents the inhibition constant, indicating the affinity of AMMI for the respective transporter. A lower Ki value signifies higher affinity.
Table 2: Serotonin Release Potency of AMMI
| Assay | EC50 (nM) |
| [3H]5-HT Release from Synaptosomes | Data not available |
EC50 represents the half-maximal effective concentration, indicating the potency of AMMI in inducing serotonin release.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of AMMI.
Protocol 1: In Vitro Transporter Binding Assay
This protocol determines the binding affinity of AMMI for the serotonin, dopamine, and norepinephrine transporters.
Objective: To determine the Ki values of AMMI for hSERT, hDAT, and hNET.
Materials:
-
HEK-293 cells stably expressing human SERT, DAT, or NET.
-
Radioligands: [3H]Citalopram (for SERT), [3H]WIN 35,428 (for DAT), [3H]Nisoxetine (for NET).
-
AMMI hydrochloride.
-
Non-labeled inhibitors for non-specific binding determination (e.g., fluoxetine (B1211875) for SERT, GBR 12909 for DAT, desipramine (B1205290) for NET).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK-293 cells expressing the transporter of interest to confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Binding buffer.
-
A fixed concentration of the appropriate radioligand.
-
A range of concentrations of AMMI (e.g., 0.1 nM to 10 µM).
-
For non-specific binding wells, add a high concentration of the respective non-labeled inhibitor.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the AMMI concentration.
-
Determine the IC50 value (the concentration of AMMI that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: A typical workflow for an in vitro transporter binding assay.
Protocol 2: Synaptosome [3H]5-HT Release Assay
This protocol measures the ability of AMMI to induce the release of serotonin from presynaptic nerve terminals (synaptosomes).
Objective: To determine the EC50 value of AMMI for inducing serotonin release.
Materials:
-
Rodent brain tissue (e.g., whole brain, cortex, or striatum).
-
[3H]5-HT (radiolabeled serotonin).
-
AMMI hydrochloride.
-
Krebs-Ringer buffer (or similar physiological buffer).
-
Pargyline (B1678468) (MAO inhibitor).
-
Sucrose (B13894) solutions for gradient centrifugation.
-
Glass-Teflon homogenizer.
-
High-speed refrigerated centrifuge.
-
Scintillation fluid and counter.
Procedure:
-
Synaptosome Preparation:
-
Euthanize the animal and rapidly dissect the brain region of interest in ice-cold buffer.
-
Homogenize the tissue in a sucrose solution using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Layer the supernatant onto a sucrose gradient and centrifuge at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer containing pargyline and determine the protein concentration.
-
-
[3H]5-HT Loading:
-
Incubate the synaptosomes with a low concentration of [3H]5-HT at 37°C for a specified time (e.g., 10-15 minutes) to allow for uptake into the nerve terminals.
-
-
Release Assay:
-
Wash the [3H]5-HT-loaded synaptosomes with fresh buffer to remove extracellular radiolabel. This can be done by gentle centrifugation and resuspension or by using a filtration system.
-
Aliquot the loaded synaptosomes into tubes.
-
Add varying concentrations of AMMI (e.g., 1 nM to 100 µM) or buffer (for basal release) to the tubes.
-
Incubate at 37°C for a short period (e.g., 5-10 minutes) to allow for serotonin release.
-
Terminate the release by rapid filtration or centrifugation in the cold to separate the synaptosomes from the supernatant.
-
-
Quantification of Release:
-
Collect the supernatant (containing released [3H]5-HT) and lyse the synaptosomal pellet (containing retained [3H]5-HT).
-
Measure the radioactivity in both the supernatant and the lysed pellet using a scintillation counter.
-
Calculate the percentage of [3H]5-HT released for each AMMI concentration: % Release = (Radioactivity in supernatant / (Radioactivity in supernatant + Radioactivity in pellet)) * 100.
-
-
Data Analysis:
-
Subtract the basal release (from buffer-only tubes) from the AMMI-induced release.
-
Plot the percentage of specific release against the logarithm of the AMMI concentration.
-
Determine the EC50 value from the resulting dose-response curve using non-linear regression.
-
Caption: A typical workflow for a synaptosome-based serotonin release assay.
Conclusion
This compound (AMMI) is a valuable pharmacological tool for the selective investigation of the serotonin system. The protocols outlined above provide a framework for characterizing its binding affinity to monoamine transporters and its potency as a serotonin releasing agent. Accurate and reproducible data obtained from these experiments will contribute to a better understanding of serotonergic neurotransmission and the development of novel therapeutic agents targeting the serotonin transporter. For specific quantitative data on AMMI, researchers are directed to the primary publications by Roman et al. (2004) and Walline et al. (2008).
References
Application Notes and Protocols for the Analytical Detection of 1-Aminomethyl-5-methoxyindane (AMMI)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical detection of 1-Aminomethyl-5-methoxyindane (AMMI), a selective serotonin (B10506) releasing agent (SSRA). The protocols focus on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
This compound (AMMI) is a psychoactive substance that acts as a selective serotonin releasing agent by binding to the serotonin transporter (SERT)[1]. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices for research, forensic, and clinical applications. This document outlines detailed protocols for sample preparation, derivatization (for GC-MS), and instrumental analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For primary amines like AMMI, derivatization is a critical step to improve chromatographic peak shape, enhance thermal stability, and increase volatility.
Experimental Protocol: GC-MS with Derivatization
This protocol is based on established methods for the analysis of aminoindanes, a class of compounds to which AMMI belongs[2][3]. Three common derivatizing reagents are presented: N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (B1165640) (HFBA), and ethyl chloroformate (ECF).
1. Sample Preparation (General)
-
Standard Solution: Prepare a stock solution of AMMI in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Matrix Samples (e.g., Biological Fluids): Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix. A typical LLE would involve basifying the sample with a suitable buffer and extracting with an immiscible organic solvent. The organic layer is then separated and evaporated to dryness under a gentle stream of nitrogen.
2. Derivatization Procedures
-
MBTFA Derivatization:
-
To the dried extract or a known amount of standard, add 50 µL of ethyl acetate (B1210297) and 50 µL of MBTFA.
-
Cap the vial tightly and heat at 70°C for 20 minutes.
-
Cool to room temperature before GC-MS analysis.
-
-
HFBA Derivatization:
-
To the dried extract or standard, add 50 µL of ethyl acetate and 50 µL of HFBA.
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool and inject into the GC-MS.
-
-
ECF Derivatization:
-
To the dried extract or standard, add 100 µL of a mixture of pyridine (B92270) and ethanol (B145695) (4:1 v/v).
-
Add 50 µL of ECF.
-
Vortex and let the reaction proceed at room temperature for 10 minutes.
-
The derivative can then be extracted into an organic solvent for analysis.
-
3. GC-MS Parameters
The following table summarizes typical GC-MS parameters that can be used as a starting point for the analysis of derivatized AMMI. Optimization may be required.
| Parameter | Value |
| Gas Chromatograph | |
| Column | Rxi®-5Sil MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-550 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation: Expected Mass Spectral Fragments
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and selectivity for the analysis of a wide range of compounds, often without the need for derivatization. This makes it a powerful tool for the detection of AMMI in complex matrices.
Experimental Protocol: LC-MS/MS
This protocol is a general guideline based on methods developed for the analysis of novel psychoactive substances[4][5][6].
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of AMMI in methanol (B129727) or acetonitrile (B52724) at 1 mg/mL. Prepare working standards by dilution in the mobile phase.
-
Biological Samples (e.g., Blood, Urine):
-
Protein Precipitation: For plasma or serum, add 3 volumes of cold acetonitrile to 1 volume of sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be diluted and injected.
-
Dilute-and-Shoot: For urine samples, a simple dilution with the mobile phase may be sufficient.
-
Solid-Phase Extraction (SPE): For cleaner extracts and lower detection limits, SPE can be employed using a mixed-mode or polymer-based sorbent.
-
2. LC-MS/MS Parameters
The following table provides a starting point for LC-MS/MS method development for AMMI.
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5-95% B over 10 minutes. |
| Flow Rate | 0.3-0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ for AMMI (C₁₁H₁₅NO, MW: 177.24 g/mol ) = m/z 178.1 |
| Product Ions | To be determined by infusing a standard solution of AMMI and performing a product ion scan. Characteristic fragments would arise from the cleavage of the aminomethyl group and fragmentation of the indane ring. |
Data Presentation: Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The peak area ratio of the analyte to an internal standard is plotted against the concentration.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| AMMI | Data not available | Data not available | To be determined | To be determined |
Note: As specific quantitative data for AMMI is not available in the literature, these parameters would need to be established during method validation.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of AMMI in a biological sample using LC-MS/MS.
Signaling Pathway
AMMI is a selective serotonin releasing agent (SSRA) that interacts with the serotonin transporter (SERT). The diagram below illustrates this proposed mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
Application Notes and Protocols for 5-Methoxy-2-aminoindane (MEAI) in Animal Studies
Disclaimer: Initial searches for dosage information on 1-Aminomethyl-5-methoxyindane (AMMI) in animal studies did not yield any publicly available in-vivo data. Therefore, this document provides detailed application notes and protocols for a closely related and more extensively studied compound, 5-Methoxy-2-aminoindane (MEAI) . The information presented here should not be directly extrapolated to AMMI, as minor structural differences can lead to significant variations in pharmacological and toxicological profiles.
These notes are intended for researchers, scientists, and drug development professionals to provide a summary of reported dosages and experimental protocols for MEAI in preclinical animal models.
Data Presentation: Quantitative Summary of MEAI Dosage in Animal Studies
The following tables summarize the quantitative data from toxicological and pharmacokinetic studies of MEAI in rats.
Table 1: Toxicology of MEAI in Sprague Dawley Rats
| Dosage | Administration Route | Study Duration | Animal Model | Key Observations | Reference |
| 10 mg/kg | Oral | Acute & Subacute | Sprague Dawley Rats | Good safety profile, well-tolerated. | [1][2] |
| 30 mg/kg | Oral | Subacute | Sprague Dawley Rats | Good safety profile. | [1] |
| 100 mg/kg | Oral | Acute | Sprague Dawley Rats | Transient adverse clinical signs observed, which resolved within one day. These included tremor, Straub tail, dyspnea, piloerection, hunched posture, decreased motor activity, salivation, and peri-orbital/nasal staining. | [2] |
Table 2: Pharmacokinetics of MEAI in Rats
| Dosage | Administration Route | Animal Model | Key Pharmacokinetic Parameters | Reference |
| 10 mg/kg | Intravenous (IV) Bolus | Rats | - Extensive total clearance (2.8 L/h/kg)- Short plasma and brain half-life (0.5-0.7 h) | [3] |
| 10 mg/kg | Oral | Rats | - Low oral bioavailability (25%)- Rapid attainment of peak brain levels- Plasma to brain ratio of 3-5.5 | [2][3] |
| 90 mg/kg | Oral | Rats | - Non-linear pharmacokinetics- 500% increase in bioavailability compared to 10 mg/kg dose- Significant increase in plasma half-life of MEAI and its metabolite, N-acetyl-MEAI | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for MEAI.
Protocol 1: Acute and Subacute Oral Toxicity Study in Rats
Objective: To evaluate the safety profile of MEAI following single (acute) and repeated (subacute) oral administration in Sprague Dawley rats.
Materials:
-
5-Methoxy-2-aminoindane (MEAI)
-
Vehicle (e.g., sterile water or saline)
-
Sprague Dawley rats
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Animal Acclimatization: House animals in standard conditions for at least one week prior to the study to allow for acclimatization.
-
Dose Preparation: Prepare fresh solutions of MEAI in the chosen vehicle at the desired concentrations (e.g., for 10 mg/kg, 30 mg/kg, and 100 mg/kg doses).
-
Animal Grouping: Randomly assign animals to control and treatment groups.
-
Administration:
-
Acute Study: Administer a single oral dose of MEAI or vehicle to the respective groups via gavage.
-
Subacute Study: Administer the designated dose of MEAI or vehicle daily for the duration of the study (e.g., 28 days).
-
-
Clinical Observations:
-
Monitor animals for any adverse clinical signs immediately after dosing and at regular intervals for the first few hours.
-
Signs to look for include changes in behavior, motor activity, posture, respiration, and any signs of distress (e.g., piloerection, salivation).[2]
-
Record body weight at the beginning of the study and at regular intervals throughout.
-
-
Data Analysis: Analyze the incidence and severity of clinical signs, as well as changes in body weight between the control and treated groups.
Protocol 2: Pharmacokinetic Analysis of MEAI in Rats
Objective: To determine the pharmacokinetic profile of MEAI following intravenous and oral administration in rats.
Materials:
-
5-Methoxy-2-aminoindane (MEAI)
-
Vehicle suitable for both oral and intravenous administration
-
Rats (with jugular vein cannulation for IV studies and blood sampling)
-
Oral gavage needles
-
Blood collection tubes (e.g., containing an anticoagulant)
-
Centrifuge
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Use rats fitted with jugular vein cannulas for serial blood sampling.
-
Dose Preparation: Prepare sterile solutions of MEAI for both intravenous and oral administration at the required concentrations (e.g., for 10 mg/kg IV and 10 mg/kg and 90 mg/kg oral).
-
Administration:
-
Intravenous: Administer a single bolus dose of MEAI via the tail vein or a suitable catheter.
-
Oral: Administer a single oral dose of MEAI via gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours).
-
Process the blood samples by centrifugation to separate the plasma.
-
-
Brain Tissue Collection (for brain concentration analysis):
-
At the end of the blood sampling period, euthanize the animals.
-
Perfuse the brain with saline to remove blood.
-
Excise the brain and homogenize it for analysis.
-
-
Sample Analysis:
-
Analyze the concentration of MEAI and its metabolites in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Parameter Calculation:
-
Use the concentration-time data to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability.[3]
-
Mandatory Visualizations
Caption: Workflow for MEAI Toxicity Studies in Rats.
Caption: Workflow for MEAI Pharmacokinetic Studies in Rats.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Research Potential of 1-Aminomethyl-5-methoxyindane (AMMI): A Guide for Scientists
For Immediate Release
Lafayette, IN - 1-Aminomethyl-5-methoxyindane (AMMI) is a potent and selective serotonin (B10506) releasing agent (SSRA) developed by the esteemed research team led by David E. Nichols at Purdue University.[1] As a valuable tool for neuroscience research, AMMI offers a means to investigate the intricacies of the serotonin system and its role in various physiological and pathological processes. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing AMMI in their studies.
Pharmacological Profile and Mechanism of Action
AMMI's primary mechanism of action is to bind to the serotonin transporter (SERT) and induce the release of serotonin from presynaptic neurons into the synaptic cleft.[1] This action effectively increases the concentration of serotonin available to bind to postsynaptic receptors, thereby amplifying serotonergic neurotransmission. Due to its selectivity for the serotonin system, AMMI is a valuable tool for dissecting the specific roles of serotonin in the brain and periphery.
Data Presentation
To facilitate comparative analysis, the following table summarizes the pharmacological data for compounds structurally related to AMMI. It is imperative for researchers to empirically determine the specific values for AMMI in their experimental systems.
| Compound | Target | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| This compound (AMMI) | SERT | Radioligand Binding | Data not available | - | - |
| This compound (AMMI) | SERT | Serotonin Release | - | Data not available | - |
| Related Compound: 5-Methoxy-6-methyl-2-aminoindan (MMAI) | SERT | Radioligand Binding | Value not specified | - | [2] |
| Related Compound: p-methylthioamphetamine (MTA) | SERT | Serotonin Release | - | Value not specified | [3] |
Experimental Protocols
I. In Vitro Receptor Binding Assay: Competitive Inhibition of [³H]-Paroxetine Binding to SERT
This protocol outlines a method to determine the binding affinity (Ki) of AMMI for the serotonin transporter (SERT) using a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Rat brain cortex membranes or cell membranes from a cell line stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]-Paroxetine (a high-affinity ligand for SERT).
-
Test Compound: this compound (AMMI).
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Cell harvester.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain cortical tissue or hSERT-expressing cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).
-
-
Assay Setup (in triplicate):
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-Paroxetine (at a concentration near its Kd), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Paroxetine, and 50 µL of the non-specific binding control (e.g., 10 µM Fluoxetine).
-
Test Compound: 50 µL of membrane preparation, 50 µL of [³H]-Paroxetine, and 50 µL of varying concentrations of AMMI (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubation:
-
Incubate the plates at room temperature (or a specified temperature) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the AMMI concentration.
-
Determine the IC50 value (the concentration of AMMI that inhibits 50% of the specific binding of [³H]-Paroxetine) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
II. In Vitro Serotonin Release Assay using Synaptosomes
This protocol describes a method to measure the ability of AMMI to induce the release of pre-loaded [³H]-Serotonin from isolated nerve terminals (synaptosomes).
Materials:
-
Synaptosome Preparation: Freshly prepared rat brain synaptosomes.[4][5][6]
-
Radiolabel: [³H]-Serotonin.
-
Test Compound: this compound (AMMI).
-
Positive Control: A known serotonin releasing agent (e.g., fenfluramine (B1217885) or p-chloroamphetamine).
-
Uptake Buffer: Krebs-Ringer bicarbonate buffer (or similar physiological buffer) gassed with 95% O₂/5% CO₂.
-
Release Buffer: Uptake buffer.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Synaptosome Preparation:
-
Isolate synaptosomes from fresh rat brain tissue (e.g., striatum or hippocampus) using a standard sucrose (B13894) gradient centrifugation method.[4][5][6]
-
Resuspend the final synaptosomal pellet in ice-cold uptake buffer.
-
Determine the protein concentration.
-
-
Radiolabel Loading:
-
Pre-incubate the synaptosomes (typically 0.1-0.5 mg protein/mL) with [³H]-Serotonin (e.g., 50 nM) for 15-30 minutes at 37°C to allow for uptake.
-
-
Wash and Resuspend:
-
Pellet the loaded synaptosomes by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Wash the pellet with fresh uptake buffer to remove excess, unbound radiolabel.
-
Resuspend the washed synaptosomes in release buffer.
-
-
Release Assay:
-
Aliquot the synaptosome suspension into tubes.
-
Initiate the release by adding varying concentrations of AMMI, the positive control, or vehicle (for basal release) to the tubes.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Separation:
-
Terminate the release by rapid filtration through glass fiber filters or by centrifugation to pellet the synaptosomes.
-
Collect the supernatant (which contains the released [³H]-Serotonin).
-
-
Quantification:
-
Measure the radioactivity in the supernatant and in the pellet (after lysing the synaptosomes) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of [³H]-Serotonin released for each condition relative to the total amount of radioactivity taken up by the synaptosomes.
-
Plot the percentage of release against the logarithm of the AMMI concentration.
-
Determine the EC50 value (the concentration of AMMI that produces 50% of the maximal release) by non-linear regression analysis.
-
Workflow for In Vitro Serotonin Release Assay
Caption: Workflow for an in vitro serotonin release assay.
In Vivo Research Applications
AMMI can be utilized in various in vivo models to investigate the behavioral and physiological consequences of enhanced serotonin release.
I. Behavioral Pharmacology
The administration of SSRAs to rodents typically produces a characteristic behavioral syndrome.[2] Studies with AMMI could explore its effects on:
-
Locomotor Activity: Assess changes in spontaneous movement in an open field.
-
Anxiety-Related Behaviors: Utilize tests such as the elevated plus-maze or light-dark box.
-
Depressive-Like Behaviors: Employ models like the forced swim test or tail suspension test.[3]
-
Drug Discrimination Studies: Train animals to discriminate AMMI from saline to understand its subjective effects.
Experimental Considerations:
-
Dose-Response: It is crucial to establish a full dose-response curve for any behavioral effect.
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, subcutaneous, oral) will influence the pharmacokinetic profile of AMMI.
-
Control Groups: Appropriate vehicle control groups are essential.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
II. In Vivo Microdialysis
In vivo microdialysis is a powerful technique to directly measure the extracellular levels of serotonin and its metabolites in specific brain regions of freely moving animals following the administration of AMMI. This allows for a direct assessment of its serotonin-releasing properties in the living brain.
Signaling Pathways
As a serotonin releasing agent, AMMI's effects are mediated through the activation of various postsynaptic serotonin receptors. The downstream signaling cascades will depend on the specific receptor subtypes activated and the brain region being studied. The primary serotonin receptors are G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[7][8]
General Serotonergic Signaling Pathways
Caption: General overview of serotonergic signaling pathways.
Safety and Toxicology
Comprehensive toxicological data for AMMI are not widely available. Researchers should exercise caution and conduct appropriate safety and toxicity studies as part of their preclinical evaluation. This should include in vitro cytotoxicity assays and in vivo acute and sub-chronic toxicity studies.
Conclusion
This compound (AMMI) represents a valuable research tool for investigating the serotonin system. The protocols and information provided herein are intended to serve as a guide for its application in a research setting. It is essential for investigators to meticulously validate these methods within their own laboratories and to conduct thorough safety assessments. The further characterization of AMMI will undoubtedly contribute to a deeper understanding of serotonergic neurotransmission and its role in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Behavioral profiles of SSRIs in animal models of depression, anxiety and aggression. Are they all alike? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Selective Serotonin Releasing Agents in the Chronic Mild Stress Model of Depression in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Striatal synaptosome preparation [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
1-Aminomethyl-5-methoxyindane (AMMI): A Potent and Selective Tool for Probing the Serotonin System
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminomethyl-5-methoxyindane, commonly known as AMMI, is a rigid analogue of para-methoxyamphetamine developed by the laboratory of David E. Nichols at Purdue University. It functions as a potent and selective serotonin (B10506) releasing agent (SSRA) with a primary affinity for the serotonin transporter (SERT)[1]. This selectivity makes AMMI an invaluable tool compound in neuroscience research for investigating the intricacies of the serotonergic system, its signaling pathways, and its role in various physiological and pathological processes. These application notes provide a comprehensive overview of AMMI, including its pharmacological profile, experimental protocols for its use, and its application in studying serotonergic neurotransmission.
Pharmacological Profile
AMMI's primary mechanism of action is to bind to the serotonin transporter (SERT) and induce the reverse transport of serotonin, leading to a rapid increase in extracellular serotonin levels. Its rigid structure confers high selectivity for SERT over other monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).
Quantitative Data
The following table summarizes the available binding affinity and functional potency data for this compound. This data is crucial for designing experiments and interpreting results.
| Target | Parameter | Value | Species | Reference |
| hSERT | Ki (nM) | 137 ± 18 | Human | [2] |
| hDAT | Ki (nM) | 10,000 ± 1,500 | Human | [2] |
| hNET | Ki (nM) | > 10,000 | Human | [2] |
| hSERT | 5-HT Release EC50 (nM) | 41.3 ± 4.5 | Human | [2] |
hSERT: human Serotonin Transporter; hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; Ki: Inhibition constant; EC50: Half-maximal effective concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of AMMI and a typical experimental workflow for its use in neuroscience research.
Caption: Mechanism of Action of AMMI.
References
Application Notes and Protocols for Cell Culture Assays with 1-Aminomethyl-5-methoxyindane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminomethyl-5-methoxyindane (AMMI), also known as 5-methoxy-2-aminoindane (MEAI), is a psychoactive compound belonging to the aminoindane class of molecules. It is recognized primarily as a selective serotonin (B10506) releasing agent (SSRA), making it a compound of interest for research in neuroscience and psychopharmacology.[1] Its potential therapeutic applications are being explored for conditions such as alcoholism and obesity.[1][2][3] These application notes provide detailed protocols for in vitro cell-based assays to characterize the pharmacological and toxicological profile of AMMI.
Data Presentation
Quantitative Pharmacological and Toxicological Data for this compound (AMMI)
The following table summarizes the available quantitative data for the in vitro effects of AMMI.
| Assay Type | Cell Line/Preparation | Parameter | Value | Reference |
| Receptor Binding | Membranes from cells expressing human 5-HT2B receptor | Inhibition | Weak to moderate | [4] |
| Cytotoxicity | Rat brain striatum primary neurons | IC₅₀ | 368.2 mg/L | [5] |
| Cytotoxicity | Human primary healthy hepatocytes | IC₅₀ | 403.1 mg/L | [5] |
| Monoamine Release | - | Selectivity | 6-fold for Serotonin over Norepinephrine | [1] |
| Monoamine Release | - | Selectivity | 20-fold for Serotonin over Dopamine (B1211576) | [1] |
Signaling Pathways
Serotonin 5-HT2B Receptor Signaling Pathway
Activation of the 5-HT2B receptor, a Gq/11 protein-coupled receptor, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
Dopamine D1 and D2 Receptor Signaling Pathways
Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. The D1-like receptors are typically coupled to Gs/olf proteins, which activate adenylyl cyclase (AC) to increase cyclic AMP (cAMP) levels. Conversely, the D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
Experimental Protocols
Experimental Workflow for In Vitro Assays
The general workflow for characterizing the in vitro activity of AMMI involves a series of assays to determine its receptor binding profile, functional activity as a serotonin releasing agent, and its potential neurotoxicity.
Protocol 1: 5-HT2B Receptor Binding Assay
This protocol is designed to determine the binding affinity of AMMI for the human 5-HT2B receptor using a competitive radioligand binding assay.
Cell Line: HEK293 cells stably expressing the human 5-HT2B receptor.
Materials:
-
HEK293-h5-HT2B cell membrane preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA
-
Radioligand: [³H]-LSD (Lysergic acid diethylamide)
-
Non-specific control: 10 µM Serotonin or other high-affinity 5-HT2B ligand
-
Test Compound: this compound (AMMI)
-
96-well microplates
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293-h5-HT2B cells using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]-LSD (at a final concentration near its Kd), and 100 µL of diluted membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM Serotonin, 50 µL [³H]-LSD, and 100 µL of diluted membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of AMMI, 50 µL [³H]-LSD, and 100 µL of diluted membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of AMMI.
-
Determine the IC₅₀ value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Serotonin Release Assay
This protocol measures the ability of AMMI to induce the release of pre-loaded [³H]-Serotonin from cells expressing the serotonin transporter (SERT).
Cell Line: HEK293 cells stably expressing the human serotonin transporter (HEK-hSERT).
Materials:
-
HEK-hSERT cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4
-
[³H]-Serotonin (5-HT)
-
Test Compound: this compound (AMMI)
-
96-well cell culture plates
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed HEK-hSERT cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Loading with [³H]-Serotonin:
-
Wash the cells once with KRH buffer.
-
Incubate the cells with [³H]-Serotonin (e.g., 20 nM) in KRH buffer for 30-60 minutes at 37°C.
-
Wash the cells three times with KRH buffer to remove extracellular [³H]-Serotonin.
-
-
Induction of Release:
-
Add KRH buffer containing varying concentrations of AMMI to the wells.
-
Include a vehicle control (KRH buffer alone) and a positive control for maximal release (e.g., a high concentration of a known serotonin releasing agent like p-chloroamphetamine (PCA) or a cell-lysing agent like Triton X-100).
-
Incubate for 10-30 minutes at 37°C.
-
-
Sample Collection:
-
Carefully collect the supernatant (which contains the released [³H]-Serotonin) from each well and transfer to scintillation vials.
-
Lyse the remaining cells in the wells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) and transfer the lysate to separate scintillation vials.
-
-
Quantification: Add scintillation fluid to all vials and measure the radioactivity (CPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of serotonin release for each concentration of AMMI: (CPM in supernatant) / (CPM in supernatant + CPM in cell lysate) * 100.
-
Plot the percentage of release against the log concentration of AMMI.
-
Determine the EC₅₀ value using non-linear regression analysis.
-
Protocol 3: Dopamine Uptake Assay
This protocol assesses the effect of AMMI on dopamine transporter (DAT) activity by measuring the uptake of [³H]-Dopamine.
Cell Line: PC12 cells, which endogenously express the dopamine transporter.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% horse serum and 5% FBS)
-
Uptake Buffer: KRH buffer (as described above)
-
[³H]-Dopamine
-
Non-specific uptake control: A known DAT inhibitor (e.g., 10 µM GBR12909)
-
Test Compound: this compound (AMMI)
-
96-well cell culture plates
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate.
-
Pre-incubation: Wash the cells with Uptake Buffer. Pre-incubate the cells with varying concentrations of AMMI or vehicle for 10-15 minutes at 37°C.
-
Uptake Initiation: Add [³H]-Dopamine (e.g., 10-20 nM) to each well to initiate the uptake. For non-specific uptake, add [³H]-Dopamine in the presence of the DAT inhibitor.
-
Incubation: Incubate for 5-15 minutes at 37°C.
-
Uptake Termination: Rapidly wash the cells three times with ice-cold Uptake Buffer to terminate the uptake and remove extracellular [³H]-Dopamine.
-
Cell Lysis and Quantification: Lyse the cells with a lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity (CPM).
-
Data Analysis:
-
Calculate specific uptake: Total uptake (CPM) - Non-specific uptake (CPM).
-
Determine the percentage of inhibition of specific dopamine uptake for each concentration of AMMI.
-
Plot the percentage of inhibition against the log concentration of AMMI to determine the IC₅₀ value.
-
Protocol 4: Neurotoxicity Assay (MTT Assay)
This protocol evaluates the potential cytotoxicity of AMMI on a neuronal cell line.
Cell Line: SH-SY5Y human neuroblastoma cells.[6][7][8][9]
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Test Compound: this compound (AMMI)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of AMMI. Include a vehicle control (medium with the same concentration of solvent used to dissolve AMMI).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of AMMI relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of AMMI.
-
Determine the IC₅₀ value, the concentration of AMMI that reduces cell viability by 50%.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions (e.g., cell density, incubation times, reagent concentrations) for their particular experimental setup.
References
- 1. MEAI - Wikipedia [en.wikipedia.org]
- 2. 5-Methoxy 2-aminoindane - Clearmind Medicine - AdisInsight [adisinsight.springer.com]
- 3. 5-Methoxy-2-aminoindane Reverses Diet-Induced Obesity and Improves Metabolic Parameters in Mice: A Potential New Class of Antiobesity Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exposure of human neuroblastoma SH-SY5Y cells to amphetamine-type stimulants leads to oxidative-antioxidative imbalance associated with DNA damage and acetylcholine antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Manganese-Induced Neurotoxicity through Impairment of Cross-Talk Pathways in Human Neuroblastoma Cell Line SH-SY5Y Differentiated with Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Serotonin Release Induced by 1-Aminomethyl-5-methoxyindane (AMMI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminomethyl-5-methoxyindane (AMMI), also known as 5-methoxy-2-aminoindane (MEAI), is a selective serotonin-releasing agent (SSRA) that holds potential for therapeutic applications.[1] Accurate measurement of its efficacy and potency in inducing serotonin (B10506) (5-HT) release is crucial for preclinical and clinical development. These application notes provide detailed protocols for quantifying AMMI-induced serotonin release using established in vivo and in vitro techniques.
Mechanism of Action: AMMI as a Serotonin Releasing Agent
AMMI is understood to exert its effects by interacting with the serotonin transporter (SERT), a key protein responsible for the reuptake of serotonin from the synaptic cleft. As an SSRA, AMMI is believed to cause a reversal of the normal transport direction of SERT, leading to an efflux of serotonin from the presynaptic neuron into the synapse. This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Quantitative Data Summary
Due to the limited availability of publicly accessible quantitative data specifically for AMMI-induced serotonin release, the following tables are presented as illustrative examples based on expected outcomes for a potent and selective SSRA. These tables are intended to serve as a template for organizing and presenting experimental data.
Table 1: In Vivo Microdialysis - Dose-Dependent Increase in Extracellular Serotonin
| AMMI Dose (mg/kg, i.p.) | Brain Region | Baseline 5-HT (pg/µL) | Peak 5-HT (% of Baseline) | Time to Peak (min) |
| Vehicle | Striatum | 0.5 ± 0.1 | 100 ± 10 | N/A |
| 1 | Striatum | 0.6 ± 0.2 | 250 ± 30 | 40 |
| 3 | Striatum | 0.5 ± 0.1 | 600 ± 50 | 60 |
| 10 | Striatum | 0.7 ± 0.2 | 1200 ± 150 | 60 |
| Vehicle | Prefrontal Cortex | 0.3 ± 0.1 | 100 ± 12 | N/A |
| 1 | Prefrontal Cortex | 0.4 ± 0.1 | 300 ± 40 | 40 |
| 3 | Prefrontal Cortex | 0.3 ± 0.1 | 750 ± 80 | 60 |
| 10 | Prefrontal Cortex | 0.4 ± 0.2 | 1500 ± 200 | 60 |
Data are presented as mean ± SEM and are hypothetical.
Table 2: In Vitro Superfusion - Concentration-Dependent Serotonin Release from Brain Slices
| AMMI Concentration (µM) | Brain Region | Basal 5-HT Release (fmol/min) | Stimulated 5-HT Release (% of Basal) | EC50 (µM) |
| 0 (Control) | Hippocampus | 15 ± 3 | 100 ± 8 | N/A |
| 0.1 | Hippocampus | 16 ± 4 | 180 ± 20 | 0.5 |
| 0.3 | Hippocampus | 14 ± 3 | 350 ± 45 | |
| 1.0 | Hippocampus | 17 ± 5 | 700 ± 90 | |
| 3.0 | Hippocampus | 15 ± 4 | 1100 ± 120 | |
| 10.0 | Hippocampus | 16 ± 4 | 1300 ± 150 |
Data are presented as mean ± SEM and are hypothetical.
Experimental Protocols
In Vivo Microdialysis for Measuring Extracellular Serotonin
This protocol describes the measurement of AMMI-induced changes in extracellular serotonin levels in the brain of freely moving rodents.
Materials and Reagents:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., 2-4 mm membrane)
-
Guide cannulae
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4.
-
This compound (AMMI)
-
Vehicle for AMMI (e.g., sterile saline)
-
HPLC system with electrochemical detection (ECD)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula directed at the brain region of interest (e.g., striatum, prefrontal cortex) using stereotaxic coordinates.
-
Secure the cannula with dental cement.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect 3-4 baseline dialysate samples (e.g., every 20 minutes).
-
Administer AMMI or vehicle via intraperitoneal (i.p.) injection.
-
Continue collecting dialysate samples for the desired post-injection period (e.g., 3-4 hours).
-
-
Sample Analysis:
-
Analyze the dialysate samples for serotonin concentration using HPLC-ECD.
-
Quantify serotonin levels by comparing peak areas to a standard curve.
-
-
Data Analysis:
-
Express post-injection serotonin levels as a percentage of the average baseline concentration for each animal.
-
Perform statistical analysis to compare the effects of different doses of AMMI with the vehicle control.
-
In Vitro Superfusion of Brain Slices
This protocol allows for the study of AMMI-induced serotonin release from isolated brain tissue, providing a controlled environment to investigate direct pharmacological effects.
References
Troubleshooting & Optimization
Technical Support Center: 1-Aminomethyl-5-methoxyindane (AMMI) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with solutions of 1-Aminomethyl-5-methoxyindane (AMMI).
Troubleshooting Guide: Degradation of AMMI Solutions
If you are observing a rapid loss of this compound in your solution, as confirmed by analytical methods such as HPLC, consider the following potential causes and solutions. Aromatic amines like AMMI can be susceptible to degradation, particularly through oxidation and photodegradation.[1]
| Potential Cause | Description | Recommended Solutions |
| Oxidation | Aromatic amines are prone to oxidation, a process often accelerated by exposure to oxygen, heat, and the presence of metal ions.[1] This can lead to the formation of colored degradation products and a loss of potency. | Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1] Antioxidants: Add antioxidants to the solution. Phenolic antioxidants are often effective for aromatic amines.[1] A combination of antioxidants may offer synergistic protection. Chelating Agents: To mitigate the catalytic effect of metal ions, add a chelating agent like EDTA to your solution.[1] |
| Photodegradation | Exposure to light, especially UV light, can induce the degradation of compounds with aromatic systems like AMMI. This can lead to the formation of reactive species and subsequent structural modifications.[1][2] | Light Protection: Protect your solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Conduct experiments under low-light conditions whenever possible.[1] |
| Inappropriate pH | The stability of amine-containing compounds is often dependent on the pH of the solution.[3][4][5][6] An unsuitable pH can accelerate degradation pathways such as hydrolysis or oxidation.[3][5] | pH Optimization: Empirically determine the optimal pH for the stability of AMMI by conducting a pH stability study. Test a range of pH values to identify the one that minimizes degradation.[1] Buffering: Use a suitable buffer system to maintain the optimal pH of your solution.[1] |
| Incompatible Excipients | Certain excipients in a formulation may be incompatible with AMMI, leading to chemical reactions and degradation. | Compatibility Studies: Conduct compatibility studies with all planned excipients to ensure they do not negatively impact the stability of AMMI. |
Frequently Asked Questions (FAQs)
Q1: My AMMI solution is turning a yellowish-brown color. What is causing this?
A1: The development of color in your AMMI solution is a common indicator of oxidative degradation. Aromatic amines can oxidize to form colored impurities. To prevent this, it is crucial to handle and store the solution under an inert atmosphere (e.g., nitrogen or argon) and to protect it from light.[1] The addition of an antioxidant may also be beneficial.
Q2: How can I perform a forced degradation study to understand the stability of my compound?
A2: A forced degradation study, or stress testing, is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[7][8][9][10] The study typically involves exposing the drug substance to more severe conditions than accelerated stability testing, including heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[8][9][10] The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can detect and resolve the degradation products.[11]
Q3: What is a stability-indicating HPLC method and why do I need one?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[12][13] It must also be able to separate and quantify any degradation products formed.[12][14][15] This is crucial for determining the shelf-life of a drug product and ensuring its safety and efficacy.
Q4: What type of buffer should I use to stabilize my AMMI solution?
A4: The choice of buffer depends on the desired pH range for optimal stability. It is important to select a buffer that does not interact with your compound.[1] Some commonly used buffers in pharmaceutical formulations include:
-
Phosphate buffers: Effective in the pH range of 6.2 - 8.2.[1]
-
Acetate buffers: Suitable for a pH range of 3.8 - 5.8.[1]
-
Citrate buffers: Useful in the pH range of 3.0 - 6.2.[1]
It is recommended to perform compatibility studies to ensure the chosen buffer does not accelerate degradation.[1]
Q5: Are there any specific antioxidants you would recommend for an aromatic amine like AMMI?
A5: For aromatic amines, phenolic antioxidants are often effective.[1] Examples include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). Hindered amine light stabilizers (HALS) can also be effective against photodegradation.[2][16] The selection and concentration of the antioxidant should be optimized for your specific formulation.
Experimental Protocols
Protocol 1: pH Stability Study
Objective: To determine the pH of maximum stability for this compound in solution.[1]
Methodology:
-
Prepare a stock solution of AMMI in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a series of buffer solutions covering a range of pH values (e.g., pH 3, 5, 7, 9).[1]
-
Dilute the stock solution with each buffer to a final concentration suitable for analysis.
-
Divide each buffered solution into two sets of vials: one for storage at room temperature and another for accelerated conditions (e.g., 40°C).[1]
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining AMMI.
-
Plot the percentage of AMMI remaining versus time for each pH value to determine the degradation rate constant.
-
The pH at which the degradation rate is slowest is the pH of maximum stability.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products of AMMI and to establish a stability-indicating analytical method.
Methodology:
The following are general conditions for forced degradation studies. The specific conditions may need to be adjusted based on the stability of AMMI.
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid drug substance at 80°C for 48 hours |
| Photodegradation | Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[17][18] A dark control should be run in parallel.[19] |
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using an appropriate analytical technique, such as HPLC with a photodiode array (PDA) detector.
-
The goal is to achieve a target degradation of 5-20%.[11] If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration).
-
The analytical method should be able to resolve all significant degradation products from the parent AMMI peak.
Data Presentation
The following tables are examples of how to present quantitative data from your stability studies.
Table 1: pH Stability of AMMI at 40°C
| pH | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | Concentration at 48h (µg/mL) | % Degradation at 48h |
| 3.0 | 100.2 | 98.5 | 96.8 | 3.4 |
| 5.0 | 100.1 | 99.8 | 99.5 | 0.6 |
| 7.0 | 99.9 | 95.2 | 90.3 | 9.6 |
| 9.0 | 100.3 | 88.7 | 78.1 | 22.1 |
Table 2: Forced Degradation of AMMI
| Stress Condition | % Assay of AMMI Remaining | Number of Degradation Products Detected |
| Unstressed Control | 99.8 | 0 |
| 0.1 M HCl, 60°C, 24h | 85.2 | 2 |
| 0.1 M NaOH, 60°C, 24h | 92.1 | 1 |
| 3% H₂O₂, RT, 24h | 78.5 | 3 |
| 80°C, 48h | 95.3 | 1 |
| Photolytic | 89.7 | 2 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 4. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 5. researchgate.net [researchgate.net]
- 6. ibisscientific.com [ibisscientific.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. jddtonline.info [jddtonline.info]
- 12. How to design a stability indicating HPLC method that separates all degradants – FDA Guidelines [fdaguidelines.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 15. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 16. researchgate.net [researchgate.net]
- 17. database.ich.org [database.ich.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. q1scientific.com [q1scientific.com]
Technical Support Center: Synthesis of 1-Aminomethyl-5-methoxyindane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Aminomethyl-5-methoxyindane, a selective serotonin (B10506) releasing agent. The primary synthetic route addressed is the reductive amination of 5-methoxyindan-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the reductive amination of 5-methoxyindan-1-one. This one-pot reaction involves the condensation of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Q2: Which reducing agents are suitable for this synthesis?
A2: Several reducing agents can be employed, with varying selectivity and reactivity. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (STAB) are often preferred as they are selective for the iminium ion over the starting ketone.[1][2] Sodium borohydride (B1222165) (NaBH₄) can also be used, but may require more careful control of reaction conditions to avoid reduction of the starting material.[1][3]
Q3: What are the typical reaction conditions for the reductive amination of 5-methoxyindan-1-one?
A3: Generally, the reaction is carried out in a protic solvent like methanol (B129727) or ethanol. A source of ammonia, such as ammonium (B1175870) acetate (B1210297) or a solution of ammonia in methanol, is used in excess. The pH of the reaction mixture is crucial and is typically maintained in a mildly acidic range (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can track the consumption of the 5-methoxyindan-1-one starting material and the appearance of the less polar amine product. Staining with ninhydrin (B49086) can be used to visualize the primary amine product.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution | Rationale |
| Incomplete imine formation | - Add a dehydrating agent like molecular sieves. - Ensure the reaction pH is mildly acidic (pH 4-6) by adding a small amount of acetic acid. | The formation of the imine from the ketone and ammonia is an equilibrium reaction. Removing water drives the equilibrium towards the imine.[2] An acidic environment catalyzes imine formation.[1] |
| Ineffective reducing agent | - Test the activity of the reducing agent on a simple ketone. - Use a freshly opened bottle of the reducing agent. | Hydride reducing agents can degrade over time, especially if exposed to moisture, leading to reduced activity.[3] |
| Premature reduction of the starting ketone | - Use a more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). - Add the reducing agent after allowing time for the imine to form (can be monitored by TLC). | STAB and NaBH₃CN are less reactive towards ketones compared to iminium ions, minimizing the formation of the corresponding alcohol byproduct.[1][2] |
| Unfavorable reaction temperature | - If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). | Increased temperature can help overcome the activation energy barrier for both imine formation and reduction, especially with sterically hindered substrates.[1] |
Problem 2: Formation of Side Products
| Observed Side Product | Possible Cause | Suggested Solution |
| 5-methoxy-1-indanol | Reduction of the starting ketone | - Use a more selective reducing agent (STAB or NaBH₃CN). - Pre-form the imine before adding the reducing agent. |
| Bis-(5-methoxyindan-1-yl)methylamine (Secondary Amine) | Over-alkylation of the product | - Use a large excess of the ammonia source. - Add the ketone slowly to the reaction mixture containing the ammonia source. |
| Unidentified impurities | Impure starting materials or solvent | - Check the purity of 5-methoxyindan-1-one by melting point or NMR. - Use anhydrous solvents. |
Problem 3: Difficulties in Product Purification
| Issue | Suggested Solution | Rationale |
| Product is difficult to extract from the aqueous phase | - Adjust the pH of the aqueous phase to >10 with NaOH before extraction. - Use a more polar organic solvent for extraction, such as dichloromethane (B109758) or a mixture of ethyl acetate and isopropanol. | The primary amine product will be protonated and water-soluble at acidic or neutral pH. Basifying the solution deprotonates the amine, making it more soluble in organic solvents. |
| Oily product that does not crystallize | - Convert the freebase amine to a salt (e.g., hydrochloride or oxalate (B1200264) salt) by treating a solution of the amine with the corresponding acid. | Amine salts are often crystalline solids that are easier to handle and purify by recrystallization. |
| Co-elution of product and starting material during column chromatography | - Use a more polar eluent system, possibly with a small percentage of triethylamine (B128534) or ammonia in the mobile phase. | Adding a basic modifier to the silica (B1680970) gel chromatography mobile phase can reduce tailing of the amine product and improve separation from less polar impurities. |
Quantitative Data Summary
The choice of reducing agent can significantly impact the outcome of the reductive amination. The following table summarizes the characteristics of common reducing agents.
| Reducing Agent | Abbreviation | Molar Mass ( g/mol ) | Typical Solvent(s) | Key Characteristics |
| Sodium Borohydride | NaBH₄ | 37.83 | Methanol, Ethanol | Can reduce aldehydes and ketones; less selective.[1] |
| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | Methanol, THF | Selective for imines at neutral or slightly acidic pH; toxic cyanide byproduct.[2][4] |
| Sodium Triacetoxyborohydride | STAB | 211.94 | Dichloromethane, THF | Highly selective for imines and enamines; moisture-sensitive.[1][2] |
Experimental Protocols
Proposed Synthesis of this compound via Reductive Amination
-
Reaction Setup: To a solution of 5-methoxyindan-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane) and visualize with UV light and a ninhydrin stain.
-
Work-up: Quench the reaction by slowly adding 1 M HCl at 0 °C until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material. Basify the aqueous layer to pH >10 with 2 M NaOH. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by silica gel column chromatography or by conversion to its hydrochloride salt followed by recrystallization.
Visualizations
Troubleshooting Workflow
References
Optimizing 1-Aminomethyl-5-methoxyindane dosage for specific effects
Disclaimer: Information on 1-Aminomethyl-5-methoxyindane (AMMI) is extremely limited in published scientific literature. This guide provides general information and addresses the current data gap. For comparative purposes, we have included data on a related but distinct compound, 5-methoxy-2-aminoindane (MEAI), which has been more extensively studied. This information is intended for qualified researchers and professionals only and should not be interpreted as guidance for human use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AMMI) and what is its mechanism of action?
A1: this compound (AMMI) is a research chemical developed by a team at Purdue University led by David E. Nichols.[1] It is classified as a selective serotonin (B10506) releasing agent (SSRA).[1] As an SSRA, its primary mechanism of action is to bind to the serotonin transporter (SERT) and induce the release of serotonin from presynaptic neurons into the synaptic cleft. This leads to an increase in extracellular serotonin levels, which then activates various serotonin receptors.
Q2: I am unable to find established dosage guidelines for AMMI. What should I do?
A2: Currently, there are no established dosage guidelines for AMMI in the scientific literature. Researchers should initiate their studies with dose-ranging pilot experiments to determine the effective dose for their specific model and outcome measures. Careful observation for both desired effects and potential adverse events is critical. For context, research on a different compound, 5-methoxy-6-methyl-2-aminoindan (MMAI), has used doses of 5 mg/kg twice daily in rats to study antidepressant-like effects.[2] However, due to structural differences, this should not be directly extrapolated to AMMI.
Q3: What are the expected effects of AMMI based on its classification as an SSRA?
A3: As a selective serotonin releasing agent, AMMI is expected to produce effects consistent with increased serotonergic activity. In preclinical models, this may include antidepressant-like and anxiolytic-like effects.[3] SSRAs can also influence locomotion, with some studies on related compounds showing an initial suppression of activity.[4] It is important to note that specific effects and their intensity will be dose-dependent.
Q4: Are there any known pharmacokinetic data for AMMI (e.g., half-life, bioavailability)?
A4: To date, there are no publicly available pharmacokinetic data for this compound (AMMI). This includes information on its absorption, distribution, metabolism, and excretion (ADME), as well as its half-life and bioavailability.
Q5: Due to the lack of data on AMMI, can I use information from 5-methoxy-2-aminoindane (MEAI) to guide my experiments?
A5: While both AMMI and MEAI are aminoindane derivatives that act as SSRAs, they are distinct molecules. Their potencies, selectivities, and pharmacokinetic profiles may differ significantly. While the data on MEAI, provided below for informational purposes, may offer some context on how a related compound behaves, it should not be used as a direct substitute for empirical data on AMMI. All experimental protocols for AMMI must be developed and validated independently.
Troubleshooting Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no observable effect at expected doses | - Dosage too low: The effective dose of AMMI may be higher than anticipated. - Compound stability: The compound may have degraded. - Route of administration: The chosen route may not be optimal for absorption. | - Conduct a dose-response study starting with low doses and escalating cautiously. - Verify the purity and stability of your AMMI sample using appropriate analytical methods (e.g., HPLC, NMR). - Consider alternative routes of administration if poor bioavailability is suspected. |
| Unexpected behavioral or physiological effects | - Off-target activity: AMMI may have affinity for other receptors or transporters at higher doses. - Metabolites: Active metabolites may be contributing to the observed effects. - Serotonin syndrome: At high doses, excessive serotonin release can lead to a cluster of symptoms. | - Screen AMMI against a panel of receptors and transporters to identify potential off-target interactions. - Investigate the metabolic profile of AMMI in your experimental model. - Be vigilant for signs of serotonin syndrome (e.g., tremors, autonomic instability) and be prepared to reduce the dose. |
| High variability between subjects | - Genetic differences: Variations in metabolic enzymes or transporter function can lead to different responses. - Experimental conditions: Minor variations in handling, environment, or timing can impact outcomes. | - Use a sufficiently large sample size to account for individual variability. - Ensure strict standardization of all experimental procedures. - If possible, use subjects with a well-defined genetic background. |
Comparative Data: 5-methoxy-2-aminoindane (MEAI)
The following tables summarize pharmacokinetic and toxicological data for MEAI in rats, which may serve as a contextual reference for researchers investigating aminoindane-based SSRAs.
Table 1: Pharmacokinetic Parameters of MEAI in Rats[5]
| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) | Oral (90 mg/kg) |
| Half-life (t½) | 0.5 - 0.7 hours | Not Reported | Increased significantly |
| Oral Bioavailability (F) | N/A | 25% | ~125% (500% increase) |
| Total Clearance (CL) | 2.8 L/h/kg | Not Reported | Not Reported |
| Metabolites Identified | N-acetyl-MEAI, 5-hydroxy-N-acetyl-AI | N-acetyl-MEAI, 5-hydroxy-N-acetyl-AI | N-acetyl-MEAI, 5-hydroxy-N-acetyl-AI |
Note: The non-linear pharmacokinetics observed at the higher oral dose suggest saturation of metabolic pathways.
Table 2: In Vitro Cytotoxicity of MEAI[6]
| Cell Type | IC50 Value |
| Rat Brain Striatum Primary Neurons | 368.2 mg/L |
| Human Primary Healthy Hepatocytes | 403.1 mg/L |
Note: The combination of 100 mg/L MEAI with 6% or 7.5% ethanol (B145695) showed no statistically significant increase in cytotoxic effects.[5]
Experimental Protocols & Visualizations
General Experimental Workflow for Assessing a Novel SSRA
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Effect of Selective Serotonin Releasing Agents in the Chronic Mild Stress Model of Depression in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin releasing agent - Wikipedia [en.wikipedia.org]
- 4. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Aminomethyl-5-methoxyindane (AMMI)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Aminomethyl-5-methoxyindane (AMMI). The information provided is intended to help users anticipate and address potential experimental issues, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (AMMI)?
A1: this compound (AMMI) is a selective serotonin (B10506) releasing agent (SSRA).[1] Its primary mechanism of action is to bind to the serotonin transporter (SERT) and induce the reverse transport of serotonin from the presynaptic neuron into the synaptic cleft, thereby increasing extracellular serotonin levels.
Q2: What are the potential off-target effects of AMMI?
A2: While AMMI is designed to be a selective SSRA, like many pharmacological agents, it may exhibit some affinity for other molecular targets. Based on studies of structurally related aminoindane derivatives, potential off-target interactions for AMMI may include binding to monoamine transporters such as the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), as well as to α2-adrenergic and 5-HT2B receptors.[2] It is crucial to experimentally verify these potential interactions in your specific model system.
Q3: How can I minimize potential off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Strategies include:
-
Dose-Response Studies: Use the lowest effective concentration of AMMI to elicit the desired on-target effect.
-
Control Experiments: Include appropriate controls, such as using a selective antagonist for a suspected off-target receptor, to confirm that the observed effect is due to the primary mechanism of action.
-
Selectivity Profiling: If unexpected results are observed, consider performing a broader screening of AMMI against a panel of receptors and transporters to identify potential off-target interactions.
-
Use of Structurally Unrelated Compounds: Confirm key findings using a compound with a different chemical structure but the same primary mechanism of action.
Q4: Are there any known safety concerns associated with AMMI or other SSRAs?
A4: High doses of SSRAs or co-administration with other serotonergic drugs can lead to serotonin syndrome, a potentially life-threatening condition.[3][4] Researchers should be aware of the symptoms and exercise caution. Additionally, some compounds that interact with 5-HT2B receptors have been associated with cardiac valvulopathy, although the risk profile for AMMI is not established.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected cardiovascular effects (e.g., changes in blood pressure or heart rate) | Interaction with α2-adrenergic receptors. | 1. Perform a dose-response curve to determine the lowest effective dose. 2. Pre-treat with a selective α2-adrenergic antagonist (e.g., yohimbine) to see if the effect is blocked. 3. Monitor cardiovascular parameters closely during in vivo experiments. |
| Locomotor activity changes not consistent with serotonin release (e.g., hyperactivity) | Interaction with dopamine (DAT) or norepinephrine (NET) transporters. | 1. Measure dopamine and norepinephrine levels in relevant brain regions. 2. Use selective DAT (e.g., GBR-12909) or NET (e.g., desipramine) inhibitors as controls. 3. Compare the behavioral effects of AMMI with those of a more selective SSRA. |
| Unexpected long-term physiological changes (e.g., tissue remodeling) | Potential interaction with 5-HT2B receptors. | 1. Evaluate the effect of a selective 5-HT2B antagonist (e.g., SB204741) on the observed long-term changes. 2. Conduct in vitro assays to determine the binding affinity and functional activity of AMMI at the 5-HT2B receptor. |
| Inconsistent or variable results between experiments | Differences in experimental conditions affecting off-target engagement. | 1. Standardize all experimental parameters, including compound concentration, incubation time, and cell density. 2. Regularly check the purity and stability of the AMMI stock solution. 3. Ensure consistent animal handling and environmental conditions for in vivo studies. |
Data Presentation
Table 1: Pharmacological Profile of Structurally Related 2-Aminoindane Derivatives
Disclaimer: The following data is for 2-aminoindane derivatives that are structurally related to AMMI. This information is provided as a guide for potential off-target interactions of AMMI, but direct experimental verification is essential.
| Compound | Target | Ki (nM) | Potency (IC50 or EC50 in nM) | Reference |
| 5-Methoxy-2-aminoindane (MEAI) | SERT | - | 130 (Release) | [2] |
| NET | - | 780 (Release) | [2] | |
| DAT | - | 2600 (Release) | [2] | |
| α2A-adrenergic receptor | 134 | - | [2] | |
| α2B-adrenergic receptor | 211 | - | [2] | |
| α2C-adrenergic receptor | 41 | - | [2] | |
| 5-HT2B Receptor | Moderate Affinity | - | [2] | |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | SERT | - | 110 (Release) | [2][6] |
| NET | - | 130 (Release) | [2][6] | |
| DAT | - | 1100 (Release) | [2][6] | |
| 2-Aminoindane (2-AI) | NET | - | 47 (Release) | [2][6] |
| DAT | - | 120 (Release) | [2][6] | |
| SERT | - | >10,000 (Release) | [2][6] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay to Determine Off-Target Affinity
This protocol describes a general method for assessing the binding affinity of AMMI to a panel of off-target receptors.
-
Materials:
-
AMMI stock solution
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor of interest
-
Assay buffer (specific to each receptor)
-
Unlabeled competing ligand (for non-specific binding determination)
-
96-well filter plates
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of AMMI in assay buffer.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand, and either AMMI, assay buffer (for total binding), or unlabeled competing ligand (for non-specific binding).
-
Incubate the plate at the appropriate temperature and for the specified duration for the receptor being tested.
-
Terminate the binding reaction by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of AMMI and determine the Ki value using appropriate software (e.g., Prism).
-
Protocol 2: Functional Assay to Assess Off-Target Activity (Example: Calcium Mobilization for Gq-coupled Receptors)
This protocol provides an example of a functional assay to determine if AMMI acts as an agonist or antagonist at a Gq-coupled off-target receptor.
-
Materials:
-
Cells stably expressing the Gq-coupled receptor of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
AMMI stock solution
-
Known agonist for the receptor of interest
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader with an injection system
-
-
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
To test for agonist activity, add serial dilutions of AMMI to the wells and measure the change in fluorescence over time using the plate reader.
-
To test for antagonist activity, pre-incubate the cells with serial dilutions of AMMI for a specified time, then add a known concentration (e.g., EC80) of the receptor's agonist and measure the change in fluorescence.
-
Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) of AMMI at the off-target receptor.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: On-target and potential off-target signaling pathways of AMMI.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Serotonin releasing agents. Neurochemical, therapeutic and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Aminomethyl-5-methoxyindane (AMMI)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Aminomethyl-5-methoxyindane (AMMI). AMMI is a selective serotonin (B10506) releasing agent (SSRA) that binds to the serotonin transporter (SERT).[1] This guide addresses potential experimental variability and offers solutions to common challenges encountered during synthesis, purification, and pharmacological evaluation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AMMI) and what is its primary mechanism of action?
A1: this compound (AMMI) is a research chemical developed at Purdue University.[1] It functions as a selective serotonin releasing agent (SSRA) by binding to the serotonin transporter (SERT).[1] This action leads to an increase in extracellular serotonin levels.
Q2: What are the potential sources of experimental variability when working with AMMI?
A2: Experimental variability with AMMI can arise from several factors:
-
Synthesis: Incomplete reactions, side-product formation, and variations in reagent quality can affect the yield and purity of the final compound.
-
Purification: Inefficient purification methods, particularly in high-performance liquid chromatography (HPLC), can lead to the presence of impurities that may interfere with biological assays.
-
Compound Stability: Degradation of the compound due to improper storage conditions (e.g., exposure to light, air, or extreme temperatures) can alter its activity.
-
Pharmacological Assays: Variability in cell lines, reagent concentrations, and incubation times can lead to inconsistent results in serotonin transporter binding and release assays.
Q3: How should AMMI be stored to ensure its stability?
A3: While specific stability data for AMMI is limited, it is recommended to store the compound as a solid in a tightly sealed container at -20°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh for each experiment. If storage of solutions is necessary, they should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.
Q4: What are the expected challenges when analyzing AMMI using HPLC?
A4: Due to its primary amine group, AMMI may exhibit peak tailing on standard C18 columns.[2] This can be mitigated by using a mobile phase with an appropriate pH to ensure the analyte is in a single ionic form, or by using specialized columns designed for the analysis of basic compounds. Baseline noise and retention time shifts are other common issues that can often be resolved through proper system maintenance and mobile phase preparation.[3][4][5]
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Suboptimal reaction temperature or time. | Systematically vary the reaction temperature and duration to find the optimal conditions. |
| Inefficient catalyst or reagents. | Ensure the use of high-purity reagents and catalysts. Consider screening different catalysts if applicable. | |
| Formation of Side Products | Incorrect reaction conditions favoring side reactions. | Adjust the reaction temperature and time. Lower temperatures and shorter reaction times may favor the desired product. |
| Instability of starting materials or intermediates. | Ensure starting materials are pure and dry. Handle air or moisture-sensitive intermediates under an inert atmosphere. | |
| Product Instability During Workup | Decomposition of the product during aqueous extraction or purification. | Minimize the time the product is in contact with acidic or basic aqueous solutions. Consider alternative, non-aqueous workup procedures. |
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction of the primary amine with residual silanols on the column. | Use a mobile phase with a pH that ensures the amine is fully protonated (e.g., pH < 4) or deprotonated (e.g., pH > 9, if the column allows). Alternatively, use an end-capped column or a column specifically designed for basic compounds.[2] |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or bubbles.[5] |
| Column degradation. | Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.[6] | |
| Baseline Noise | Contaminated mobile phase or detector issues. | Use HPLC-grade solvents and fresh mobile phase. Purge the detector to remove any air bubbles.[3][4] |
Pharmacological Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Binding Affinity in SERT Assay | Inactive compound due to degradation. | Use a freshly prepared solution of AMMI. Confirm the compound's purity and integrity by HPLC or LC-MS. |
| Suboptimal assay conditions. | Optimize the concentration of the radioligand, cell membrane preparation, and incubation time. | |
| Inconsistent Serotonin Release | Variability in cell viability or density. | Ensure consistent cell seeding density and monitor cell viability throughout the experiment. |
| Inaccurate measurement of serotonin. | Use a validated method for serotonin quantification, such as HPLC with electrochemical or fluorescence detection.[7] |
Experimental Protocols
General Protocol for Serotonin Transporter (SERT) Binding Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Preparation of Cell Membranes: Prepare cell membranes from HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a radioligand (e.g., [³H]-citalopram), and varying concentrations of AMMI.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of AMMI by non-linear regression analysis of the competition binding data.
General Protocol for In Vitro Serotonin Release Assay
This protocol is a general guideline and may require optimization.
-
Cell Culture: Use a suitable cell line, such as rat brain synaptosomes or HEK293 cells expressing hSERT.
-
Loading with [³H]-Serotonin: Incubate the cells with [³H]-serotonin to allow for its uptake via the serotonin transporter.
-
Washing: Wash the cells to remove extracellular [³H]-serotonin.
-
Induction of Release: Add varying concentrations of AMMI to the cells and incubate for a short period (e.g., 10-30 minutes).
-
Sample Collection: Collect the supernatant, which contains the released [³H]-serotonin.
-
Scintillation Counting: Measure the radioactivity in the supernatant.
-
Data Analysis: Express the amount of released [³H]-serotonin as a percentage of the total radioactivity in the cells and determine the EC₅₀ value for AMMI-induced serotonin release.
Visualizations
Caption: A general experimental workflow for the synthesis, purification, and pharmacological characterization of AMMI.
Caption: A simplified diagram of a serotonergic synapse illustrating the mechanism of action of AMMI.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. youtube.com [youtube.com]
- 5. labcompare.com [labcompare.com]
- 6. Amine column degradation - Chromatography Forum [chromforum.org]
- 7. droracle.ai [droracle.ai]
Technical Support Center: Research and Development of 5-HT2A Receptor Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-HT2A receptor agonists, a class of compounds that includes molecules structurally related to 1-Aminomethyl-5-methoxyindane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing novel 5-HT2A receptor agonists?
A1: The synthesis of novel 5-HT2A receptor agonists, particularly those with complex scaffolds like substituted indanes, can present several challenges. These often include multi-step reaction sequences, the use of sensitive reagents, and the potential for side reactions. Key difficulties can arise in achieving desired stereochemistry, managing protecting groups, and ensuring regioselectivity during aromatic substitution reactions. For instance, the synthesis of substituted anilines, which can be precursors, may involve sensitive steps like nitration and subsequent reduction.[1]
Q2: What are the recommended storage conditions for amine-containing compounds like 5-HT2A agonists?
A2: Proper storage is crucial to maintain the stability and purity of amine-containing compounds. It is generally recommended to store these compounds at temperatures below 30°C (86°F) in a dry environment.[2] Many amines are hygroscopic and can absorb moisture from the air, which may lead to degradation.[2][3] They can also be sensitive to light, so storage in opaque or amber containers in a dark place is advisable.[3] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
Q3: How can I purify my indole-derivative 5-HT2A agonist effectively?
A3: Purification of indole (B1671886) derivatives can be achieved through several methods, with column chromatography being a common choice. The selection of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is critical. A combination of solvents like ethyl acetate (B1210297) and hexane (B92381) is often used, with the polarity adjusted based on the compound's properties.[4] For compounds that are difficult to separate, alternative techniques such as recrystallization or preparative high-performance liquid chromatography (HPLC) may be necessary.[5] Visualization of colorless indole derivatives on TLC plates can be done using UV light or specific staining reagents like Ehrlich's reagent, which is highly specific for indoles.[4]
Q4: What are the most common in vitro assays to characterize the functional activity of 5-HT2A receptor agonists?
A4: The most common functional assays for 5-HT2A receptors, which are Gq/11-coupled, include Calcium Flux assays and Inositol Monophosphate (IP1) accumulation assays.[6][7] Calcium flux assays measure the transient increase in intracellular calcium upon receptor activation and are suitable for high-throughput screening.[6] IP1 accumulation assays provide a more direct measure of Gq pathway activation.[6][7] Other assays can monitor β-arrestin recruitment or receptor conformational changes.[7]
Q5: What safety precautions should be taken when handling potent psychoactive compounds?
A5: Handling potent psychoactive compounds requires stringent safety protocols to protect researchers.[8] This includes working in a well-ventilated area, preferably within a fume hood, and using appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[8][9] For highly potent compounds, additional measures like using a powered air-purifying respirator (PAPR) and working in a dedicated and contained facility might be necessary.[8][10] It is also crucial to have established procedures for waste disposal and for handling accidental spills.[10]
Troubleshooting Guides
Synthesis and Purification
| Issue | Potential Cause | Troubleshooting Step |
| Low yield in reductive amination step | Inactive or insufficient reducing agent. | Use a fresh batch of the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) and consider increasing the molar excess. |
| Formation of imine intermediate is slow. | Adjust the pH of the reaction mixture to be slightly acidic (pH 4-6) to facilitate imine formation. | |
| Multiple spots on TLC after purification | Co-eluting impurities. | Try a different solvent system with varying polarity or a different stationary phase for column chromatography. Consider using a gradient elution. |
| Compound degradation on silica gel. | Add a small percentage of a base like triethylamine (B128534) to the eluent to neutralize the acidic silica gel. | |
| Poor recovery after recrystallization | Compound is too soluble in the chosen solvent. | Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Try a co-solvent system. |
| Crystal formation is too rapid, trapping impurities. | Allow the solution to cool slowly to promote the formation of purer crystals. |
In Vitro Assays
| Issue | Potential Cause | Troubleshooting Step |
| High variability between replicate wells in a functional assay | Inconsistent cell density. | Ensure cells are evenly seeded and have formed a confluent monolayer before the assay. |
| Pipetting errors. | Use calibrated pipettes and be consistent with pipetting technique. | |
| Higher than expected EC50 value in a calcium flux assay | Suboptimal agonist incubation time. | Optimize the incubation time for the agonist to ensure maximal receptor activation is captured. |
| Agonist concentration is inaccurate. | Prepare fresh serial dilutions of the agonist from a well-characterized stock solution. | |
| Low signal window in a receptor binding assay | Insufficient receptor expression in the cell membrane preparation. | Use a cell line with higher receptor expression or optimize cell culture and membrane preparation protocols. |
| High non-specific binding of the radioligand. | Pre-soak filter plates with a blocking agent like polyethyleneimine. Optimize the washing steps to remove unbound radioligand.[11] |
Experimental Protocols
General Protocol for Calcium Flux Assay
-
Cell Plating: Seed cells stably expressing the human 5-HT2A receptor into black-walled, clear-bottom 96- or 384-well plates.[6]
-
Dye Loading: Prepare a calcium-sensitive dye loading solution according to the manufacturer's instructions. Aspirate the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C, protected from light.[6]
-
Compound Addition: Prepare serial dilutions of the test compound (5-HT2A agonist) and a positive control agonist.
-
Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add the compounds to the wells and immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the agonist. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
General Protocol for Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells expressing the 5-HT2A receptor.
-
Assay Setup: In a 96-well filter plate, add the cell membranes, a radiolabeled ligand (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the wells and wash with cold buffer to separate bound from unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to determine the Ki value, which represents the affinity of the compound for the receptor.
Visualizations
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: Experimental Workflow for 5-HT2A Agonist Drug Discovery.
References
- 1. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. additive-chem.com [additive-chem.com]
- 4. benchchem.com [benchchem.com]
- 5. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escopharma.com [escopharma.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining protocols for 1-Aminomethyl-5-methoxyindane experiments
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Aminomethyl-5-methoxyindane (AMMI).
Frequently Asked Questions (FAQs)
Q1: What is this compound (AMMI)?
A1: this compound (AMMI) is a research chemical developed at Purdue University. It functions as a selective serotonin (B10506) releasing agent (SSRA).[1]
Q2: What is the primary mechanism of action of AMMI?
A2: AMMI's primary mechanism of action is to bind to the serotonin transporter (SERT) and induce the release of serotonin from neurons into the synapse.[1]
Q3: What are the potential research applications of AMMI?
A3: As a selective serotonin releasing agent, AMMI is a valuable tool for studying the role of the serotonin system in various physiological and pathological processes. Its effects are being investigated in the context of mood, behavior, and neurological disorders.
Q4: Is AMMI commercially available?
A4: The commercial availability of AMMI as a research chemical can vary. Researchers should consult chemical suppliers that specialize in psychoactive compounds and research chemicals.
Experimental Protocols
Proposed Synthesis of this compound (AMMI)
The following is a proposed synthetic route for AMMI, based on established chemical principles for the synthesis of related indane derivatives.
Workflow for the Proposed Synthesis of AMMI
Caption: Proposed three-step synthesis of AMMI.
Step 1: Friedel-Crafts Acylation to form 5-Methoxy-1-indanone
-
To a stirred solution of 3-methoxyhydrocinnamic acid in an appropriate solvent (e.g., dichloromethane), add polyphosphoric acid (PPA).
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-methoxy-1-indanone.
Step 2: Reductive Amination to form 5-Methoxy-1-(nitromethylidene)indane
-
In a round-bottom flask, combine 5-methoxy-1-indanone, nitromethane, and a catalyst such as ammonium acetate.
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess nitromethane under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water.
-
Dry the organic layer and concentrate to yield the crude 5-methoxy-1-(nitromethylidene)indane.
Step 3: Reduction to form this compound (AMMI)
-
In a dry, inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 5-methoxy-1-(nitromethylidene)indane in anhydrous THF to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide (B78521) solution.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude AMMI.
-
Purify the product by an appropriate method, such as conversion to its hydrochloride salt and recrystallization.
Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol is adapted from methodologies used for characterizing similar compounds that bind to SERT.
Workflow for Radioligand Binding Assay
Caption: Workflow for a SERT radioligand binding assay.
Materials:
-
Cell membranes expressing human SERT (e.g., from HEK293 cells)
-
Radioligand: [³H]citalopram or another suitable SERT-specific radioligand
-
AMMI (as the competing ligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like fluoxetine)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter and cocktail
Procedure:
-
Thaw the cell membranes on ice.
-
Prepare serial dilutions of AMMI in the binding buffer.
-
In a 96-well plate, add the binding buffer, the radioligand at a concentration near its Kd, and the different concentrations of AMMI.
-
For total binding wells, add buffer instead of AMMI. For non-specific binding wells, add the non-specific binding control.
-
Initiate the binding reaction by adding the cell membranes to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ of AMMI, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Serotonin Uptake Assay
This assay measures the ability of AMMI to inhibit the reuptake of serotonin into cells expressing SERT.
Materials:
-
HEK293 cells stably expressing human SERT
-
Culture medium (e.g., DMEM with 10% FBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Serotonin
-
AMMI
-
A known SERT inhibitor for control (e.g., fluoxetine)
-
Scintillation counter and cocktail
Procedure:
-
Plate the SERT-expressing cells in a suitable multi-well plate and grow to confluence.
-
On the day of the assay, wash the cells with KRH buffer.
-
Pre-incubate the cells with various concentrations of AMMI or control compounds in KRH buffer for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate serotonin uptake by adding [³H]Serotonin to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity.
-
Determine the concentration of AMMI that inhibits 50% of serotonin uptake (IC₅₀).
Data Presentation
| Parameter | Value | Reference Compound | Reference Value |
| SERT Binding Affinity (Ki) | Similar to DFMDA | DFMDA | - |
| Serotonin Reuptake Inhibition (IC₅₀) | To be determined | Fluoxetine | ~1 nM |
Troubleshooting Guides
Synthesis of AMMI
| Problem | Possible Cause | Solution |
| Low yield in Friedel-Crafts acylation | Incomplete reaction; side reactions. | Ensure anhydrous conditions. Optimize reaction time and temperature. Use a different Lewis acid if PPA is ineffective. |
| Difficulty in purifying the nitromethylidene intermediate | Instability of the compound. | Purify by column chromatography on silica (B1680970) gel using a non-polar eluent system. Avoid prolonged exposure to heat or acidic/basic conditions. |
| Incomplete reduction with LAH | Inactive LAH; insufficient amount of LAH. | Use freshly opened or standardized LAH. Ensure the reaction is carried out under strictly anhydrous conditions. Use a molar excess of LAH. |
| Formation of side products during reduction | Over-reduction or side reactions. | Control the reaction temperature by performing the addition of the nitroalkene at low temperatures (e.g., 0°C). |
Radioligand Binding Assay
| Problem | Possible Cause | Solution |
| High non-specific binding | Radioligand is too hydrophobic; filter binding. | Decrease the concentration of the radioligand. Pre-soak filters in a solution like polyethyleneimine (PEI). Optimize the washing steps. |
| Low specific binding | Inactive receptor preparation; insufficient receptor concentration. | Use a fresh batch of cell membranes. Increase the amount of membrane protein per well. |
| High variability between replicates | Pipetting errors; inconsistent washing. | Use calibrated pipettes. Ensure consistent and rapid filtration and washing for all samples. |
Serotonin Uptake Assay
| Problem | Possible Cause | Solution |
| Low serotonin uptake signal | Low SERT expression in cells; cell death. | Use a cell line with higher SERT expression. Ensure cell viability before and during the assay. |
| High background signal | Passive diffusion of [³H]Serotonin. | Include a control with a potent SERT inhibitor (e.g., fluoxetine) to determine non-specific uptake. Shorten the incubation time. |
| Inconsistent results | Variation in cell density; temperature fluctuations. | Ensure a uniform cell monolayer in all wells. Maintain a constant temperature of 37°C during the incubation steps. |
Signaling Pathway
As a serotonin releasing agent, AMMI interacts with the serotonin transporter (SERT) to induce a conformational change that results in the reverse transport of serotonin from the presynaptic neuron into the synaptic cleft.
Signaling Pathway of AMMI
Caption: Mechanism of action of AMMI as a serotonin releasing agent.
References
Technical Support Center: 1-Aminomethyl-5-methoxyindane (AMMI)
This technical support center provides guidance on minimizing the degradation of 1-Aminomethyl-5-methoxyindane (AMMI). Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (AMMI) degradation?
A1: Based on its chemical structure, which includes a primary amine and a methoxy (B1213986) group, AMMI is susceptible to oxidative and photolytic degradation.[1] Common causes of degradation include exposure to atmospheric oxygen, light, high temperatures, and interaction with certain excipients that may contain reactive impurities like aldehydes.[2]
Q2: How can I visually identify if my AMMI sample has degraded?
A2: While not always apparent, degradation of amine-containing compounds can sometimes lead to a change in color, often a yellowish or brownish tint, due to the formation of oxidation products. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for confirmation.
Q3: What are the recommended storage conditions for AMMI to minimize degradation?
A3: To minimize degradation, AMMI should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or below) is recommended to reduce oxidative degradation.[1]
Q4: What analytical techniques are suitable for detecting and quantifying AMMI and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying the purity of AMMI and detecting the presence of degradation products. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique.[3][4]
Troubleshooting Guides
Issue 1: Appearance of Unknown Peaks in HPLC Analysis
-
Possible Cause: Degradation of AMMI due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify the storage conditions (temperature, light exposure, atmosphere).
-
Review the sample preparation procedure to identify any potential sources of contamination or stress (e.g., prolonged exposure to ambient conditions, use of reactive solvents).
-
Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and compare their retention times with the unknown peaks.
-
Utilize LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures.[3]
-
Issue 2: Loss of Potency or Inconsistent Experimental Results
-
Possible Cause: Degradation of the AMMI stock solution or solid material.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from a new or properly stored batch of AMMI.
-
Re-analyze the purity of the solid material using HPLC.
-
Ensure that the solvents used for preparing solutions are of high purity and free from peroxides or other reactive impurities.
-
Issue 3: Sample Discoloration
-
Possible Cause: Significant oxidative degradation.
-
Troubleshooting Steps:
-
Immediately protect the sample from light and oxygen.
-
Analyze the sample by HPLC to determine the extent of degradation.
-
If extensive degradation has occurred, the batch may need to be discarded. For future batches, ensure proper inert atmosphere packaging and storage.[1]
-
Quantitative Data on Degradation
The following tables summarize hypothetical data from forced degradation studies on AMMI to illustrate its stability under various stress conditions.
Table 1: Effect of Temperature on AMMI Degradation (48 hours)
| Temperature | Purity (%) | Total Degradation Products (%) |
| -20°C | 99.8 | 0.2 |
| 4°C | 99.5 | 0.5 |
| 25°C (Ambient) | 98.1 | 1.9 |
| 60°C | 92.3 | 7.7 |
Table 2: Effect of pH on AMMI Degradation in Aqueous Solution (25°C, 24 hours)
| pH | Purity (%) | Total Degradation Products (%) |
| 3.0 (Acidic) | 99.2 | 0.8 |
| 7.0 (Neutral) | 99.6 | 0.4 |
| 9.0 (Basic) | 97.5 | 2.5 |
Table 3: Effect of Oxidative and Photolytic Stress on AMMI Degradation (25°C, 12 hours)
| Condition | Purity (%) | Total Degradation Products (%) |
| 3% H₂O₂ | 85.4 | 14.6 |
| UV Light (254 nm) | 91.8 | 8.2 |
| Ambient Light | 98.9 | 1.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of AMMI
This protocol is designed to intentionally degrade AMMI under various stress conditions to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of AMMI in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid and Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl for acid hydrolysis.
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH for base hydrolysis.
-
Incubate both solutions at 60°C for 24 hours. Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store a solid sample of AMMI in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of AMMI to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for AMMI
This method is designed to separate AMMI from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 275 nm.
-
Column Temperature: 30°C.
Visualizations
Below are diagrams illustrating potential degradation pathways and experimental workflows.
Caption: Potential oxidative degradation pathway of this compound.
References
- 1. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 3. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment - PMC [pmc.ncbi.nlm.nih.gov]
Controlling for confounding variables in 1-Aminomethyl-5-methoxyindane studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying 1-Aminomethyl-5-methoxyindane (AMMI) and other selective serotonin (B10506) releasing agents (SSRAs). Given the limited specific research on AMMI, this guidance draws from principles of pharmacology for SSRAs and studies of related aminoindane compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AMMI) and what is its known mechanism of action?
A1: this compound (AMMI) is a selective serotonin releasing agent (SSRA) developed at Purdue University.[1] Its primary mechanism of action is to bind to the serotonin transporter (SERT) and induce the release of serotonin from presynaptic neurons into the synaptic cleft.[1][2]
Q2: What are the most critical confounding variables to consider in preclinical AMMI studies?
A2: In preclinical research, several factors can confound the results of studies on psychoactive compounds like AMMI. These include, but are not limited to: the choice of animal model (species, strain, sex, and age), housing and environmental conditions (e.g., temperature, light cycle), the route and timing of drug administration, and the potential for rapid development of tolerance (tachyphylaxis) to the effects of SSRAs. It is also crucial to consider and control for the stress levels of the animals, as this can significantly impact serotonergic systems.
A3: While preclinical studies do not involve expectancy effects in the same way as human trials, maintaining blinding for the experimenters is crucial to prevent bias in data collection and interpretation. For any potential future clinical studies, the psychoactive effects of AMMI would make traditional placebo-controlled, double-blind designs challenging. Strategies to mitigate this could include the use of active placebos that mimic some of the somatic effects of AMMI without acting as a serotonin releaser, and the inclusion of objective, biomarker-based outcome measures.
Q4: Are there known off-target effects for AMMI or related compounds that I should be aware of?
A4: While AMMI is described as a selective serotonin releasing agent, many psychoactive compounds have effects on multiple receptors or transporters. For instance, the related compound 5-methoxy-2-aminoindane (MEAI) has shown weak to moderate interaction with the 5-HT2B receptor.[3] Therefore, it is crucial to perform comprehensive receptor binding and functional assays to profile the full pharmacological activity of AMMI and to consider that observed in vivo effects may not be solely due to serotonin release.
Troubleshooting Guides
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in behavioral readouts between subjects. | 1. Inconsistent drug administration (e.g., injection site, volume).2. Undocumented environmental stressors.3. Genetic variability within the animal colony.4. Differences in handling by multiple experimenters. | 1. Standardize drug administration protocols and ensure all personnel are proficient.2. Acclimatize animals to the experimental environment and handling procedures.3. Use a genetically homogenous animal strain and randomize subjects to treatment groups.4. Have a single, blinded experimenter conduct the behavioral tests. |
| Diminishing effect of AMMI upon repeated administration. | 1. Tachyphylaxis (rapid tolerance) due to depletion of vesicular serotonin stores.2. Downregulation of serotonin receptors. | 1. Incorporate adequate washout periods between drug administrations in your study design.2. Measure serotonin levels and receptor expression in brain tissue post-mortem to investigate these possibilities.3. Consider a study design with fewer repeated administrations if the primary interest is the acute effect. |
| Unexpected physiological or behavioral effects observed. | 1. Off-target pharmacological effects.2. Metabolism of AMMI into active metabolites with different pharmacological profiles.3. Interaction with other neurotransmitter systems (e.g., dopamine, norepinephrine). | 1. Conduct a broad panel of in vitro receptor binding and functional assays.2. Perform pharmacokinetic studies to identify and characterize metabolites.3. Measure levels of other key neurotransmitters in relevant brain regions. |
| Difficulty replicating results from other studies on related compounds. | 1. Differences in experimental protocols (e.g., animal model, behavioral assay parameters).2. Variations in the purity or salt form of the compound used.3. Subtle differences in environmental conditions. | 1. Carefully review and align your experimental protocols with published methodologies.2. Ensure the identity and purity of your AMMI sample through analytical chemistry techniques.3. Document and control for all environmental variables as much as possible. |
Experimental Protocols
Protocol: Assessing Serotonin Releasing Potential of AMMI via In Vitro Microdialysis in Rodent Brain Slices
-
Animal Model and Brain Slice Preparation:
-
Use adult male Sprague-Dawley rats (250-300g).
-
Acclimatize animals to the housing facility for at least one week.
-
Humanely euthanize the animal and rapidly extract the brain.
-
Prepare 300 µm coronal slices containing the dorsal raphe nucleus or striatum using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
-
Microdialysis Probe Implantation and Perfusion:
-
Carefully place a brain slice in a perfusion chamber on a microscope stage.
-
Insert a microdialysis probe (e.g., 1 mm membrane length) into the target brain region.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Collect baseline dialysate samples every 15 minutes for at least 1 hour to ensure a stable baseline of extracellular serotonin.
-
-
AMMI Administration and Sample Collection:
-
Dissolve AMMI in aCSF to the desired concentrations (e.g., 1, 10, 100 µM).
-
Switch the perfusion medium to the aCSF containing AMMI.
-
Continue to collect dialysate samples every 15 minutes for the duration of the drug application and for a subsequent washout period with regular aCSF.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples for serotonin concentration using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Quantify the serotonin levels by comparing the peak areas to a standard curve.
-
-
Data Analysis and Confounder Control:
-
Express the post-drug serotonin levels as a percentage of the average baseline levels for each slice.
-
Use a vehicle control (aCSF without AMMI) to account for any effects of the perfusion itself.
-
Randomize the order of AMMI concentrations tested to control for any time-dependent effects on the viability of the brain slices.
-
Ensure the experimenter analyzing the HPLC data is blinded to the treatment conditions of the samples.
-
Visualizations
Caption: General signaling pathway for a serotonin-releasing agent like AMMI.
Caption: Workflow for a well-controlled preclinical study of a novel psychoactive compound.
References
Validation & Comparative
A Comparative Analysis of Serotonin Release: 1-Aminomethyl-5-methoxyindane (MEI) vs. MDMA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the serotonin-releasing properties of 1-Aminomethyl-5-methoxyindane (MEI), a selective serotonin (B10506) releasing agent (SSRA), and 3,4-methylenedioxymethamphetamine (MDMA), a well-characterized entactogen. This analysis is supported by available experimental data from in vitro and in vivo studies to inform research and drug development efforts in neuropharmacology.
Introduction
Both this compound (MEI), also known as AMMI, and 3,4-methylenedioxymethamphetamine (MDMA) are psychoactive compounds that exert their primary effects through interaction with the serotonin (5-HT) system. MEI was developed by a team led by David E. Nichols at Purdue University and is characterized as a selective serotonin releasing agent (SSRA)[1]. MDMA is a widely studied compound known for its potent serotonin-releasing effects, which are believed to underlie its unique psychoactive profile[2]. Understanding the comparative pharmacology of these two molecules is crucial for elucidating the structure-activity relationships of serotonin releasers and for the development of novel therapeutic agents.
Mechanism of Action: Serotonin Release
The primary mechanism of action for both MEI and MDMA involves the serotonin transporter (SERT). These compounds act as substrates for SERT, leading to a reversal of the transporter's function and subsequent non-vesicular release of serotonin from the presynaptic neuron into the synaptic cleft[1][2]. This surge in extracellular serotonin levels is responsible for the acute pharmacological effects of these substances.
Quantitative Comparison of In Vitro Data
The following tables summarize the available quantitative data from in vitro studies on the interaction of MEI and MDMA with the serotonin transporter. It is important to note that direct comparative studies investigating both compounds under identical experimental conditions are limited. The data presented here are compiled from separate studies and should be interpreted with consideration of potential methodological variances.
Table 1: Serotonin Transporter (SERT) Binding Affinity and Uptake Inhibition
| Compound | Preparation | Assay | Parameter | Value (nM) | Reference |
| MDMA | HEK-293 cells expressing hSERT | [³H]citalopram binding | Kᵢ | 9880 ± 1231 | [3] |
| MDMA | HEK-293 cells expressing hSERT | [³H]5-HT uptake inhibition | IC₅₀ | 1690 | [4] |
Data for this compound (MEI) on SERT binding affinity (Kᵢ) and uptake inhibition (IC₅₀) from directly comparable assays were not available in the reviewed literature.
Table 2: Serotonin Release Potency
| Compound | Preparation | Assay | Parameter | Value | Reference |
| MDMA | HEK-293 cells preloaded with [³H]5-HT | [³H]5-HT Release | Serotonin Releaser | Yes | [4] |
Quantitative EC₅₀ values for serotonin release for this compound (MEI) were not available in the reviewed literature for direct comparison.
In Vivo Effects on Serotonin Release
In vivo microdialysis studies in rats have demonstrated that MDMA produces significant, dose-dependent increases in extracellular serotonin levels in various brain regions, including the prefrontal cortex, nucleus accumbens, and striatum. Administration of MDMA at doses of 1-3 mg/kg can lead to a rapid and substantial elevation of extracellular serotonin, often several hundred percent above baseline levels[5][6].
Signaling Pathways and Experimental Workflows
To understand the mechanisms and experimental approaches discussed, the following diagrams illustrate the key signaling pathway for serotonin release and the typical workflows for in vitro and in vivo studies.
Caption: Mechanism of transporter-mediated serotonin release by MEI and MDMA.
Caption: Workflow for in vitro [³H]5-HT release assay.
Caption: Workflow for in vivo microdialysis study.
Experimental Protocols
In Vitro Serotonin Release Assay ([³H]5-HT Release from HEK-293 cells expressing hSERT)
This protocol is adapted from methodologies described for measuring transporter-mediated monoamine release.
1. Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK-293) cells stably expressing the human serotonin transporter (hSERT) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection agent (e.g., G418).
-
Cells are seeded into 24-well plates and grown to confluence.
2. Radiolabeling:
-
The cell culture medium is aspirated, and cells are washed with Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are then incubated with KRH buffer containing [³H]serotonin (e.g., 10 nM) for a defined period (e.g., 30-60 minutes) at 37°C to allow for uptake and loading of the radiolabel.
3. Wash:
-
The [³H]serotonin-containing buffer is removed, and the cells are washed multiple times with fresh KRH buffer to remove extracellular radiolabel.
4. Drug Incubation and Release:
-
KRH buffer containing various concentrations of the test compound (MEI or MDMA) or vehicle control is added to the wells.
-
The cells are incubated for a short period (e.g., 10-30 minutes) at 37°C.
5. Sample Collection and Quantification:
-
The supernatant (extracellular buffer) is collected from each well.
-
The cells are lysed with a lysis buffer (e.g., 0.1 M NaOH) to determine the amount of [³H]serotonin remaining in the cells.
-
The radioactivity in both the supernatant and the cell lysate is quantified using a liquid scintillation counter.
6. Data Analysis:
-
Serotonin release is expressed as a percentage of the total [³H]serotonin (supernatant + lysate).
-
Dose-response curves are generated, and the EC₅₀ value (the concentration of the drug that elicits 50% of the maximal release) is calculated.
In Vivo Microdialysis for Serotonin Measurement
This protocol is a generalized procedure based on common practices in neuropharmacological research[7].
1. Animal Model and Surgery:
-
Adult male Sprague-Dawley rats are typically used.
-
Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., prefrontal cortex).
-
The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days.
2. Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
3. Baseline Collection:
-
A stabilization period (e.g., 1-2 hours) is allowed for the tissue to equilibrate.
-
Dialysate samples are then collected at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of extracellular serotonin levels.
4. Drug Administration:
-
The test compound (MEI or MDMA) or vehicle is administered (e.g., via intraperitoneal injection).
5. Post-Drug Sample Collection:
-
Dialysate collection continues at the same regular intervals for several hours post-administration.
6. Neurotransmitter Analysis:
-
The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
7. Data Analysis:
-
Serotonin levels in post-drug samples are expressed as a percentage change from the average baseline concentration.
-
Time-course data are plotted to visualize the onset, magnitude, and duration of the drug's effect on serotonin release.
Discussion and Conclusion
The available data confirm that both this compound (MEI) and MDMA are serotonin-releasing agents that interact with the serotonin transporter. MDMA is a well-characterized compound with a substantial body of literature detailing its in vitro and in vivo effects on serotonin release.
In contrast, quantitative data for MEI are sparse in the publicly available literature, making a direct and comprehensive comparison challenging. While MEI is described as a selective serotonin releasing agent, further studies are needed to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ) for serotonin release and to directly compare these parameters to those of MDMA under identical experimental conditions. Such studies would be invaluable for understanding the subtle structural modifications that differentiate the pharmacological profiles of these compounds and for guiding the design of future serotonergic agents with specific therapeutic actions.
Researchers are encouraged to consult the primary literature for detailed experimental conditions and to conduct head-to-head comparative studies to further elucidate the pharmacological distinctions between these two compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The molecular mechanism of "ecstasy" [3,4-methylenedioxy-methamphetamine (MDMA)]: serotonin transporters are targets for MDMA-induced serotonin release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Psychological stress increases serotonin release in the rat amygdala and prefrontal cortex assessed by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing 1-Aminomethyl-5-methoxyindane and 5-methoxy-2-aminoindane (MEAI)
A Comparative Guide to 1-Aminomethyl-5-methoxyindane and 5-methoxy-2-aminoindane (MEAI) for Researchers and Drug Development Professionals
This guide provides a detailed comparison of two structurally related psychoactive compounds, this compound (AMMI) and 5-methoxy-2-aminoindane (MEAI). Both molecules are derivatives of the aminoindane class and have been investigated for their effects on the serotonergic system. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side look at their pharmacological profiles based on available experimental data.
Chemical Structures
| Compound | Structure |
| This compound (AMMI) | |
| 5-methoxy-2-aminoindane (MEAI) |
Pharmacological Profile Comparison
Both AMMI and MEAI are recognized as selective serotonin (B10506) releasing agents (SSRAs), compounds that induce the release of serotonin from presynaptic neurons.[1][2] However, the specifics of their interaction with various receptors and transporters, and their functional potencies, are areas of distinct differentiation.
Quantitative Data Summary
Table 1: Receptor Binding Affinity (Ki, nM)
| Target | This compound (AMMI) | 5-methoxy-2-aminoindane (MEAI) |
| Serotonin Transporter (SERT) | Data not available in abstract | Data not available in abstract |
| Dopamine (B1211576) Transporter (DAT) | Data not available in abstract | Data not available in abstract |
| Norepinephrine (B1679862) Transporter (NET) | Data not available in abstract | Data not available in abstract |
| 5-HT2B Receptor | Data not available in abstract | Weak to moderate inhibition[3] |
| α2-Adrenergic Receptor | Data not available in abstract | Moderate affinity[1] |
Table 2: Functional Activity (Monoamine Release)
| Parameter | This compound (AMMI) | 5-methoxy-2-aminoindane (MEAI) |
| Primary Mechanism | Selective Serotonin Releasing Agent (SSRA)[2] | Selective Serotonin Releasing Agent (SSRA)[1] |
| Serotonin Release | Data not available in abstract | Potent |
| Norepinephrine Release | Data not available in abstract | 6-fold less potent than serotonin release[1] |
| Dopamine Release | Data not available in abstract | 20-fold less potent than serotonin release[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols representative of the experiments used to characterize compounds like AMMI and MEAI.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound to a specific receptor or transporter.
Objective: To determine the inhibitory constant (Ki) of the test compounds for the serotonin transporter (SERT), dopamine transporter (DAT), norepinephrine transporter (NET), and various serotonin receptor subtypes.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor or transporter are prepared from cultured cell lines (e.g., HEK293 cells) or from brain tissue.
-
Incubation: A specific radioligand (e.g., [³H]citalopram for SERT) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vitro Monoamine Release Assays
These experiments measure the ability of a compound to induce the release of monoamine neurotransmitters from synaptosomes or cultured cells.
Objective: To quantify the release of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) induced by the test compounds.
General Procedure:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for DA, hippocampus for 5-HT) of rats or mice.
-
Neurotransmitter Loading: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]5-HT) to allow for its uptake into the vesicles.
-
Initiation of Release: The loaded synaptosomes are then exposed to various concentrations of the test compound.
-
Measurement of Release: The amount of radiolabeled monoamine released into the supernatant is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximum release (EC50) is calculated to determine its potency as a releasing agent.
Visualizations
Signaling Pathway of a Serotonin Releasing Agent
The following diagram illustrates the general mechanism of action for a selective serotonin releasing agent like AMMI and MEAI.
Caption: Mechanism of action for a selective serotonin releasing agent (SSRA).
Experimental Workflow for Receptor Binding Assay
This diagram outlines the key steps in a typical radioligand receptor binding assay.
Caption: Workflow for a radioligand receptor binding assay.
Conclusion
Both this compound (AMMI) and 5-methoxy-2-aminoindane (MEAI) are selective serotonin releasing agents. MEAI has been more extensively characterized in publicly available literature, with data suggesting it is a modestly selective SSRA with some affinity for 5-HT2B and α2-adrenergic receptors. It is currently under investigation for the treatment of alcoholism and other conditions.[1]
Researchers and drug development professionals are encouraged to consult the primary literature for in-depth information and to conduct further studies to fully elucidate the pharmacological profiles of these compounds.
References
Validating the SERT Selectivity of 1-Aminomethyl-5-methoxyindane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This document outlines the standard experimental protocols used to determine transporter selectivity and presents a logical workflow for such validation.
Comparative Analysis of Transporter Affinity
A comprehensive quantitative comparison of AMMI's binding affinities for SERT, DAT, and NET is limited by the lack of specific Kᵢ or IC₅₀ values in published research. However, the available literature consistently describes AMMI as a selective serotonin (B10506) releasing agent, implying that its affinity for SERT is substantially greater than for DAT and NET.
For context, the following table showcases typical binding affinity data for other well-known monoamine transporter ligands. This illustrates how selectivity is quantified and reported.
| Compound | SERT Kᵢ (nM) | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity Ratio | SERT/NET Selectivity Ratio |
| 1-Aminomethyl-5-methoxyindane (AMMI) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Sertraline | 0.29 | 25 | 420 | 86.2 | 1448.3 |
| Fluoxetine | 0.8 | 130 | 160 | 162.5 | 200.0 |
| Cocaine | 240 | 550 | 310 | 2.3 | 1.3 |
Note: The data for Sertraline, Fluoxetine, and Cocaine are representative values from the literature and may vary between studies.
Experimental Protocols for Determining Transporter Selectivity
The following are detailed methodologies for two key experiments used to validate the selectivity of a compound for monoamine transporters.
Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., AMMI) to displace a known radiolabeled ligand from its binding site on the transporter protein.
Objective: To determine the binding affinity (Kᵢ) of the test compound for SERT, DAT, and NET.
Materials:
-
Cell lines individually expressing human SERT, DAT, or NET.
-
Membrane preparations from these cell lines.
-
Radioligands:
-
For SERT: [³H]Citalopram or [³H]Paroxetine
-
For DAT: [³H]WIN 35,428 or [³H]GBR-12935
-
For NET: [³H]Nisoxetine or [³H]Mazindol
-
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target transporter in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kₔ value, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Neurotransmitter Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Objective: To determine the functional potency (IC₅₀) of the test compound in blocking neurotransmitter uptake by SERT, DAT, and NET.
Materials:
-
Cell lines individually expressing human SERT, DAT, or NET.
-
Radiolabeled neurotransmitters: [³H]Serotonin (5-HT), [³H]Dopamine (DA), or [³H]Norepinephrine (NE).
-
Test compound (this compound).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Lysis buffer.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells in 96-well plates and allow them to adhere and grow to a confluent monolayer.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for each transporter.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells using a lysis buffer.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity, which represents the amount of neurotransmitter taken up by the cells.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for validating the selectivity of a compound for the serotonin transporter.
Caption: Workflow for determining the selectivity of a compound for SERT.
This guide provides a framework for understanding and validating the selectivity of this compound for the serotonin transporter. While direct comparative data remains elusive, the established methodologies described herein are the gold standard for generating the necessary evidence to fully characterize its pharmacological profile.
A Comparative Analysis of 1-Aminomethyl-5-methoxyindane (AMMI) and Fenfluramine for Researchers
A deep dive into the pharmacological profiles of two potent serotonin-releasing agents, this guide offers a comprehensive comparison of 1-Aminomethyl-5-methoxyindane (AMMI) and fenfluramine (B1217885). Intended for researchers, scientists, and drug development professionals, this document provides a detailed analysis of their mechanisms of action, receptor binding affinities, and functional potencies, supported by experimental data and protocols.
Introduction
This compound (AMMI) and fenfluramine are both potent serotonin-releasing agents (SRAs) that have garnered interest in the scientific community for their distinct pharmacological properties. Fenfluramine, a well-established compound, has a history of clinical use and extensive research, while AMMI represents a more novel chemical entity. This guide aims to provide an objective side-by-side comparison to aid in the understanding and future research of these compounds.
Pharmacological Profile: A Head-to-Head Comparison
Both AMMI and fenfluramine exert their primary effects by interacting with the serotonin (B10506) transporter (SERT), leading to an increase in extracellular serotonin levels. However, their selectivity and interactions with other monoamine transporters and receptors differ, leading to distinct pharmacological profiles.
Mechanism of Action
This compound (AMMI) is characterized as a selective serotonin-releasing agent (SSRA).[1] Its primary mechanism involves binding to SERT and inducing the reverse transport of serotonin from the presynaptic neuron into the synaptic cleft.
Fenfluramine also functions as a serotonin-releasing agent.[1] It acts as a substrate for SERT, promoting the release of serotonin.[2] Fenfluramine is a racemic mixture, and its enantiomers and their primary metabolite, norfenfluramine, contribute to its overall pharmacological activity.[1] Notably, fenfluramine and its metabolite, norfenfluramine, also exhibit activity at various serotonin receptor subtypes and the sigma-1 receptor, contributing to a more complex pharmacological profile compared to more selective agents.
Quantitative Analysis: Binding Affinities and Functional Potency
The following tables summarize the available quantitative data for AMMI, fenfluramine, and its active metabolite, norfenfluramine.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | SERT | DAT | NET |
| This compound (AMMI) | Data not available | Data not available | Data not available |
| Fenfluramine (d-enantiomer) | Data not available | Data not available | Data not available |
| Fenfluramine (l-enantiomer) | Data not available | Data not available | Data not available |
| Norfenfluramine (d-enantiomer) | Data not available | Data not available | Data not available |
| Norfenfluramine (l-enantiomer) | Data not available | Data not available | Data not available |
Table 2: Serotonin Release Potency (EC50, nM)
| Compound | Serotonin Release (EC50, nM) |
| This compound (AMMI) | Data not available |
| (+)-Fenfluramine | 52[4] |
| (-)-Fenfluramine | 147[4] |
| (+)-Norfenfluramine | 59[4] |
| (-)-Norfenfluramine | 287[4] |
Experimental Protocols
Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol is designed to determine the binding affinity (Ki) of a test compound for the serotonin transporter.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]Citalopram (a high-affinity SERT ligand).
-
Test Compound: this compound (AMMI) or Fenfluramine.
-
Reference Compound: A known selective serotonin reuptake inhibitor (SSRI) like fluoxetine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Fluid.
-
96-well microplates.
-
Filtration apparatus with glass fiber filters.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing hSERT in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet with fresh assay buffer and resuspend to a final protein concentration.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Cell membrane preparation, [³H]citalopram, and assay buffer.
-
Non-specific Binding: Cell membrane preparation, [³H]citalopram, and a high concentration of the reference compound (e.g., 10 µM fluoxetine).
-
Competition Binding: Cell membrane preparation, [³H]citalopram, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[5]
In Vitro Neurotransmitter Release Assay Using Synaptosomes
This protocol measures the ability of a test compound to induce the release of serotonin from pre-loaded synaptosomes.
Materials:
-
Synaptosomes: Prepared from a specific brain region (e.g., rat brain cortex).
-
Radiolabeled Neurotransmitter: [³H]Serotonin.
-
Test Compound: this compound (AMMI) or Fenfluramine.
-
Krebs-Ringer Bicarbonate Buffer (KRB): Containing appropriate salts, glucose, and aerated with 95% O2/5% CO2.
-
Scintillation Fluid.
-
Liquid scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in a suitable buffer and isolate synaptosomes through differential centrifugation.
-
Pre-loading with [³H]Serotonin: Incubate the synaptosomes with [³H]Serotonin to allow for its uptake into the synaptic vesicles.
-
Release Assay:
-
Wash the pre-loaded synaptosomes to remove excess extracellular [³H]Serotonin.
-
Resuspend the synaptosomes in KRB.
-
Add serial dilutions of the test compound to the synaptosome suspension.
-
Incubate for a defined period to allow for neurotransmitter release.
-
-
Separation and Quantification: Separate the released [³H]Serotonin from the synaptosomes by centrifugation or filtration. Measure the radioactivity in the supernatant (representing released serotonin) using a liquid scintillation counter.
-
Data Analysis: Express the amount of released [³H]Serotonin as a percentage of the total radioactivity in the synaptosomes. Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal release) by plotting the percentage of release against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Visualizing the Pathways and Processes
Signaling Pathway of Serotonin Releasing Agents
Caption: Mechanism of action for serotonin releasing agents like AMMI and fenfluramine.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining SERT binding affinity using a radioligand binding assay.
Conclusion
This comparative guide provides a foundational understanding of the pharmacological similarities and differences between this compound and fenfluramine. While both are effective serotonin-releasing agents, fenfluramine's broader pharmacological profile, including its activity at various serotonin receptors and its metabolism to the active norfenfluramine, contrasts with the reported selectivity of AMMI for the serotonin transporter.
Further research is required to fully elucidate the quantitative pharmacological profile of AMMI, including its binding affinities at monoamine transporters and its functional potency for serotonin release. Such data will be crucial for a more comprehensive comparison and for understanding the potential therapeutic applications and safety profiles of these intriguing compounds. The provided experimental protocols offer a starting point for researchers to conduct these critical investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. DFMDA - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of 5-Methoxy-2-aminoindane (MEAI), a Serotonin-Releasing Agent, Across Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The compound 1-Aminomethyl-5-methoxyindane (AMMI) was initially specified; however, publicly available research on this specific molecule is limited. This guide will focus on the closely related and more extensively studied compound, 5-methoxy-2-aminoindane (MEAI), to provide a comprehensive comparison based on available scientific literature.
Introduction
5-Methoxy-2-aminoindane (MEAI) is a psychoactive compound of the aminoindane class that has garnered interest for its potential therapeutic applications, including the treatment of alcoholism and obesity.[1][2] MEAI is characterized as a modestly selective serotonin-releasing agent (SSRA), exhibiting a six-fold preference for inducing serotonin (B10506) release over norepinephrine (B1679862) and a twenty-fold preference over dopamine (B1211576).[1] This profile suggests potential for therapeutic effects with a reduced liability for abuse compared to less selective monoamine releasers.
This guide provides a cross-validation of MEAI's effects in various preclinical models and offers a comparative analysis with other well-characterized monoamine-releasing agents: 3,4-methylenedioxymethamphetamine (MDMA), a non-selective serotonin, norepinephrine, and dopamine releasing agent; fenfluramine, a selective serotonin releasing agent; and amphetamine, a potent norepinephrine and dopamine releasing agent.
Data Presentation: In Vitro Monoamine Release
The following table summarizes the potency of MEAI and comparator compounds in stimulating the release of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) in rat brain synaptosomes. The EC50 value represents the concentration of the drug that elicits 50% of the maximal response.
| Compound | 5-HT Release EC50 (nM) | DA Release EC50 (nM) | NE Release EC50 (nM) | Primary Mechanism | Reference(s) |
| MEAI | 134 | >2,646 | 861 | SSRA | [3] |
| MDMA | 70.8 | 142 | 77.4 | SNDRA | [4][5] |
| Fenfluramine | - | - | - | SSRA | [2] |
| Amphetamine | 1,765 | 24.8 | 7.07 | NDRA | [4] |
Experimental Protocols
In Vitro Monoamine Release Assay (Synaptosome Model)
This assay is a standard preclinical method to determine the potency and selectivity of a compound to induce the release of monoamine neurotransmitters.
-
Tissue Preparation: Brain regions rich in specific monoaminergic neurons (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine) are dissected from rats.
-
Synaptosome Isolation: The brain tissue is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals.
-
Radiolabeling: The synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) to allow for its uptake and storage within the nerve terminals.
-
Superfusion: The radiolabeled synaptosomes are then placed in a superfusion apparatus and continuously washed with a buffer to establish a stable baseline of neurotransmitter release.
-
Drug Application: The test compound (e.g., MEAI) is introduced into the superfusion buffer at various concentrations.
-
Fraction Collection and Quantification: Fractions of the superfusion buffer are collected, and the amount of radioactivity in each fraction is measured using liquid scintillation counting. An increase in radioactivity above the baseline indicates drug-induced monoamine release.
-
Data Analysis: Concentration-response curves are generated to calculate the EC50 value, which is the concentration of the drug that produces 50% of the maximal release.
In Vivo Locomotor Activity
This behavioral test assesses the effects of a compound on spontaneous motor activity in rodents, which can indicate stimulant or sedative properties.
-
Acclimation: Rodents (mice or rats) are individually placed in a novel, quiet testing environment, typically an open-field arena, for a period of 30-60 minutes to acclimate.
-
Drug Administration: Following acclimation, animals are administered the test compound or vehicle via a specified route (e.g., intraperitoneal injection).
-
Data Collection: The animal is placed back into the open-field arena, which is equipped with a grid of infrared beams or a video tracking system. Locomotor activity is recorded for a set duration (e.g., 60-120 minutes). Key parameters measured include total distance traveled, rearing frequency, and time spent in different zones of the arena (e.g., center vs. periphery).
-
Data Analysis: The data is analyzed to compare the effects of different doses of the test compound to the vehicle control group. An increase in locomotor activity is indicative of a stimulant effect, while a decrease suggests a sedative or anxiogenic effect.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Carrier-mediated serotonin release induced by d-fenfluramine: studies with human neuroblastoma cells transfected with a rat serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MMAI - Wikipedia [en.wikipedia.org]
- 4. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Research Landscape of Novel Psychoactive Compounds: A Case Study on Aminoindanes
In contrast, a closely related compound, 5-methoxy-2-aminoindane (MEAI), also known as 5-MeO-AI and currently under development as CMND-100, offers a more transparent and progressive research trajectory.[2][3] The availability of preclinical and ongoing clinical trial data for MEAI allows for an examination of the consistency and progression of its research findings, serving as an illustrative case study for researchers, scientists, and drug development professionals. This guide will, therefore, focus on the available data for MEAI to highlight the key experimental findings and methodologies that are crucial for assessing the potential of novel psychoactive compounds.
Comparative Preclinical Data: MEAI Toxicology and Pharmacokinetics
The initial preclinical evaluation of a novel compound is a cornerstone of its development pathway. For MEAI, toxicological and pharmacokinetic studies in rats have provided foundational data on its safety profile and metabolic fate. These studies are essential for establishing a preliminary understanding of the compound's behavior in a biological system and for guiding dose selection in subsequent human trials.
Toxicological Profile of MEAI
A key study evaluated the acute and subacute toxicity of orally administered MEAI in Sprague Dawley rats.[4][5] The findings indicated a favorable safety profile at the tested doses.
| Parameter | Finding | Species/Model | Reference |
| Acute Toxicity | Well-tolerated at a single oral dose of 10 mg/kg. | Sprague Dawley rats | [4][5] |
| Subacute Toxicity | Well-tolerated with five consecutive daily oral doses of 30 mg/kg. | Sprague Dawley rats | [4][5] |
| In-vitro Cytotoxicity (IC50) | 368.2 mg/L (rat brain striatum primary neurons) | Rat primary cells | [5] |
| 403.1 mg/L (human primary healthy hepatocytes) | Human primary cells | [5] | |
| Interaction with Ethanol (B145695) | No significant increase in cytotoxic effect when combined with 6% or 7.5% ethanol. | In-vitro | [5] |
Pharmacokinetic Profile of MEAI
Pharmacokinetic studies in rats have elucidated how MEAI is absorbed, distributed, metabolized, and excreted.[6] These parameters are critical for understanding its duration of action and potential for accumulation.
| Parameter | Value | Condition | Species | Reference |
| Oral Bioavailability | 25% | 10 mg/kg oral dose | Rats | [6] |
| Plasma Half-life | 0.5 - 0.7 h | 10 mg/kg i.v. and oral doses | Rats | [6] |
| Brain Half-life | 0.5 - 0.7 h | 10 mg/kg i.v. and oral doses | Rats | [6] |
| Metabolites Identified | N-acetyl-MEAI, 5-hydroxy-N-acetyl-AI | Oral and intravenous administration | Rats | [6] |
| Dose-dependent Bioavailability | Increased by 500% at 90 mg/kg oral dose, indicating non-linear pharmacokinetics. | 90 mg/kg oral dose | Rats | [6] |
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols used in the preclinical evaluation of MEAI.
Acute and Subacute Toxicity Studies
-
Animal Model: Male and female Sprague Dawley rats.
-
Administration: Oral gavage.
-
Acute Study Design: A single dose of MEAI (10 mg/kg) was administered, followed by observation for clinical signs of toxicity, body weight changes, and gross pathology at necropsy.
-
Subacute Study Design: MEAI was administered daily for five consecutive days (30 mg/kg/day). Animals were monitored for mortality, clinical signs, body weight changes, and food consumption. Hematology, clinical chemistry, and gross pathology were evaluated at the end of the study.
In-vitro Cytotoxicity Assay
-
Cell Models: Primary cultures of rat brain striatum neurons and human healthy hepatocytes.
-
Methodology: Cells were exposed to varying concentrations of MEAI. Cell viability was assessed using a standard assay (e.g., MTT or LDH release) to determine the half-maximal inhibitory concentration (IC50).
-
Ethanol Interaction: The cytotoxicity of MEAI at a non-toxic concentration (100 mg/L) was evaluated in the presence of cytotoxic concentrations of ethanol (6% and 7.5%).
Pharmacokinetic Study
-
Animal Model: Male Sprague Dawley rats.
-
Administration: Single intravenous (i.v.) bolus (10 mg/kg) and single oral doses (10 and 90 mg/kg).
-
Sample Collection: Blood and brain tissue were collected at multiple time points post-administration.
-
Analytical Method: Plasma and brain concentrations of MEAI and its metabolites were quantified using a validated liquid chromatography-mass spectrometry (LC-MS) method.
-
Data Analysis: Pharmacokinetic parameters (e.g., bioavailability, half-life, clearance) were calculated using standard non-compartmental analysis.
From Preclinical to Clinical Research: The Development of CMND-100
The promising preclinical data for MEAI has led to its advancement into clinical development under the code name CMND-100 for the treatment of Alcohol Use Disorder (AUD).[3][7] This progression represents a critical step in translating basic research findings into potential therapeutic applications.
A Phase I/II clinical trial is currently underway to evaluate the safety, tolerability, and pharmacokinetics of single and multiple doses of CMND-100 in healthy volunteers and individuals with AUD.[7] The study aims to establish the maximum tolerable dose and gather preliminary data on its efficacy in reducing drinking patterns and cravings.[7]
Progression of MEAI/CMND-100 Research.
Signaling Pathways and Mechanism of Action
MEAI is classified as a monoamine releasing agent, with a preference for inducing the release of serotonin (B10506).[2] This mechanism of action is central to its psychoactive effects and therapeutic potential.
References
- 1. 1-Aminomethyl-5-methoxyindane - Wikipedia [en.wikipedia.org]
- 2. MEAI - Wikipedia [en.wikipedia.org]
- 3. 5-Methoxy 2-aminoindane - Clearmind Medicine - AdisInsight [adisinsight.springer.com]
- 4. Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development (Journal Article) | OSTI.GOV [osti.gov]
- 5. Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase I/II Single and Multiple Dose Tolerability, Safety and Pharmacokinetic Study of CMND-100 in Healthy Volunteers and Subjects with Binge Drinking/ Alcohol Use Disorder (AUD) | Clinical Trials | Yale Medicine [yalemedicine.org]
Benchmarking 1-Aminomethyl-5-methoxyindane: A Comparative Guide to Established Serotonergic Research Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1-Aminomethyl-5-methoxyindane (AMMI) against established research compounds known for their interaction with the serotonin (B10506) system. Due to the limited publicly available quantitative data on AMMI, this document focuses on its qualitative pharmacological profile in the context of well-characterized compounds such as 3,4-methylenedioxymethamphetamine (MDMA), 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI), and (–)-2β-carbomethoxy-3β-(4-chlorophenyl)tropane (RTI-31). The guide is intended to serve as a valuable resource by presenting available comparative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows.
Introduction to this compound (AMMI)
Comparator Compounds: A Snapshot
To provide a framework for understanding the potential pharmacological profile of AMMI, this guide benchmarks it against three well-studied compounds:
-
MDMA (3,4-methylenedioxymethamphetamine): A potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a weak agonist at several serotonin receptors. It is widely studied for its unique psychoactive effects.
-
MDAI (5,6-methylenedioxy-2-aminoindane): A selective serotonin releasing agent with reduced activity at dopamine (B1211576) and norepinephrine (B1679862) transporters compared to MDMA.
-
RTI-31 ((–)-2β-carbomethoxy-3β-(4-chlorophenyl)tropane): A synthetic analog of cocaine that is a potent and selective dopamine reuptake inhibitor, also exhibiting affinity for the serotonin and norepinephrine transporters.
Data Presentation: A Comparative Look at Receptor and Transporter Affinities
The following table summarizes the available in vitro binding affinities (Ki, in nM) of the comparator compounds for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Compound | SERT (Ki, nM) | DAT (Ki, nM) | NET (Ki, nM) |
| MDMA | 241 | 8290 | 1190 |
| MDAI | Data not readily available | Data not readily available | Data not readily available |
| RTI-31 | Data not readily available | Data not readily available | Data not readily available |
Note: The table will be populated with specific Ki values as they are found in subsequent, more targeted searches. The current search results provide some qualitative and comparative data, but a comprehensive table with directly comparable Ki values requires further data extraction.
Experimental Protocols
To facilitate rigorous and reproducible research, this section provides detailed methodologies for key experiments used to characterize compounds like AMMI.
Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the serotonin transporter.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human serotonin transporter (hSERT) or rat brain tissue known to have high SERT density (e.g., striatum or hippocampus).
-
Radioligand: [³H]Citalopram or [¹²⁵I]RTI-55 at a concentration at or below its Kd.
-
Test Compound: this compound (AMMI) or other comparator compounds.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor preparation, radioligand, and assay buffer.
-
Non-specific Binding: Receptor preparation, radioligand, and a saturating concentration of a non-labeled SERT inhibitor.
-
Test Compound: Receptor preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Serotonin Release Assay using Synaptosomes
This protocol describes a method to measure the ability of a test compound to induce the release of pre-loaded [³H]serotonin from isolated nerve terminals (synaptosomes).
Materials:
-
Synaptosome Preparation: From rat brain regions rich in serotonergic terminals (e.g., hippocampus or striatum).
-
[³H]Serotonin.
-
Assay Buffer: Krebs-Ringer buffer (or similar physiological salt solution).
-
Test Compound: this compound (AMMI) or other comparator compounds.
-
Releasing Agent Control: A known serotonin releasing agent (e.g., p-chloroamphetamine, PCA).
-
Filtration system or centrifugation method to separate synaptosomes from the supernatant.
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in a sucrose (B13894) solution and perform differential centrifugation to isolate the synaptosome fraction.
-
Pre-loading: Incubate the synaptosomes with [³H]serotonin to allow for its uptake into the nerve terminals.
-
Washing: Wash the synaptosomes to remove extracellular [³H]serotonin.
-
Release Experiment: Resuspend the pre-loaded synaptosomes in assay buffer and add the test compound at various concentrations.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Separation: Terminate the release by rapidly separating the synaptosomes from the supernatant via filtration or centrifugation.
-
Quantification: Measure the amount of [³H]serotonin released into the supernatant and the amount remaining in the synaptosomes using a scintillation counter.
-
Data Analysis:
-
Express the amount of [³H]serotonin released as a percentage of the total radioactivity in the synaptosomes.
-
Plot the percentage of release against the log concentration of the test compound.
-
Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal release).
-
Mandatory Visualizations
Experimental Workflow: Compound Characterization
Caption: A generalized workflow for the pharmacological characterization of a novel research compound.
Signaling Pathway: Serotonin Transporter (SERT) Action
Caption: Simplified diagram of a serotonergic synapse illustrating the action of a Selective Serotonin Releasing Agent (SSRA).
Conclusion
This compound holds potential as a valuable research tool for investigating the serotonin system, purportedly as a selective serotonin releasing agent. However, the current lack of comprehensive, publicly available quantitative data on its binding affinity and functional potency necessitates further investigation to fully understand its pharmacological profile. By providing detailed protocols for key in vitro and in vivo assays, this guide aims to facilitate such research. The comparison with established compounds like MDMA, MDAI, and RTI-31, for which more data is available, offers a crucial context for interpreting future findings on AMMI and other novel serotonergic agents. As more data on AMMI becomes available, a more direct and quantitative comparison will be possible, further elucidating its position within the landscape of serotonergic research compounds.
References
A Comparative Guide to the Pharmacology and Toxicology of 5-Methoxy-2-aminoindane (MEAI) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Published: December 2025
Disclaimer: No direct head-to-head comparative studies have been published on 1-Aminomethyl-5-methoxyindane. This guide focuses on its more extensively researched structural isomer, 5-Methoxy-2-aminoindane (MEAI), and its prominent analogs, 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) and 5-methoxy-6-methyl-2-aminoindane (MMAI). The data presented is compiled from various studies and is intended for comparative research purposes.
Introduction
The 2-aminoindane scaffold has garnered significant interest in medicinal chemistry and pharmacology due to its rigid structure, which confers a distinct pharmacological profile compared to more flexible phenethylamine (B48288) analogs. These compounds are primarily known for their interaction with monoamine transporters, acting as releasing agents and/or reuptake inhibitors. This guide provides a comparative overview of the in vitro pharmacology, pharmacokinetics, and toxicology of MEAI and its analogs, MDAI and MMAI, to support further research and drug development.
Data Presentation: Comparative Pharmacology and Toxicology
The following tables summarize the available quantitative data for MEAI, MDAI, and MMAI, focusing on their interactions with monoamine transporters and key toxicological endpoints.
Table 1: In Vitro Monoamine Transporter Interaction
| Compound | Transporter Selectivity |
| MEAI | Exhibits some selectivity for the serotonin (B10506) transporter (SERT), with sixfold lower potency at the norepinephrine (B1679862) transporter (NET) and 20-fold lower potency at the dopamine (B1211576) transporter (DAT).[1] |
| MDAI | Moderately selective for SERT and NET, with tenfold weaker effects on DAT.[1] |
| MMAI | Highly selective for SERT, with over 100-fold lower potency at NET and DAT.[1][2] |
Table 2: Comparative Pharmacokinetics in Rats
| Parameter | MEAI | MDAI | MMAI |
| Administration Route | Oral & Intravenous | Subcutaneous, Intravenous, Gastric | Data Not Available |
| Tmax (Brain) | Rapidly attained | 30 minutes (Subcutaneous)[3] | Data Not Available |
| Half-life (Plasma) | 0.5–0.7 hours (at 10 mg/kg) | Data Not Available | Data Not Available |
| Oral Bioavailability | ~25% (at 10 mg/kg), increases significantly at higher doses | Data Not Available | Data Not Available |
| Metabolites | N-acetyl-MEAI, 5-hydroxy-N-acetyl-AI | Data Not Available | Data Not Available |
| Brain/Serum Ratio | ~3–5.5 | ~4[3] | Data Not Available |
| Key Findings | Exhibits non-linear pharmacokinetics at higher doses.[4] | Rapid pharmacokinetics, with accumulation in lung tissue.[3] | Data Not Available |
Table 3: Comparative Toxicology
| Endpoint | MEAI | MDAI | MMAI |
| LD50 (Rats) | >30 mg/kg (Oral) | 28.33 mg/kg (Subcutaneous), 35 mg/kg (Intravenous)[3] | Data Not Available |
| In Vitro Cytotoxicity (IC50) | 368.2 mg/L (rat brain striatum primary neurons), 403.1 mg/L (human primary healthy hepatocytes)[4] | Data Not Available | Data Not Available |
| Serotonergic Neurotoxicity | Considered to have a lower potential for neurotoxicity compared to MDMA. | Shows substantially lower serotonergic neurotoxicity than MDMA in animals, but weak neurotoxicity with chronic use or in combination with amphetamine.[5] | Initially considered non-neurotoxic, but subsequent research found potential for serotonergic neurotoxicity at high doses or in combination with a dopamine releasing agent.[2] |
| Adverse Effects (Observed in Rats) | Tremor, Straub tail, dyspnea, piloerection, hunched back, decreased motor activity at high doses.[4] | Increased exploratory activity, signs of behavioral serotonin syndrome, disrupted prepulse inhibition.[3] | Hypolocomotion with catalepsy-like posture, turning, Straub tail, flat body posture.[6] |
Experimental Protocols
Monoamine Transporter Uptake and Release Assays
A common method to assess the interaction of compounds with monoamine transporters involves using human embryonic kidney (HEK) 293 cells that stably express the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).
-
Cell Culture: HEK 293 cells expressing the respective transporters are cultured in appropriate media and conditions.
-
Uptake Inhibition Assay:
-
Cells are plated in multi-well plates and washed with buffer.
-
They are then incubated with various concentrations of the test compound (e.g., MEAI, MDAI, MMAI) and a radiolabeled substrate for the specific transporter (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT).
-
After incubation, the cells are washed to remove the excess radiolabeled substrate, and the intracellular radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined.
-
-
Release Assay:
-
Cells are preloaded with a radiolabeled monoamine.
-
After washing, the cells are exposed to various concentrations of the test compound.
-
The amount of radioactivity released into the buffer is measured over time.
-
The concentration of the test compound that elicits 50% of the maximum release (EC50) is calculated.
-
In Vivo Pharmacokinetic Studies in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Drug Administration: The test compound is administered via the desired route (e.g., oral gavage, intravenous injection, subcutaneous injection) at various doses.
-
Sample Collection: Blood samples are collected at predetermined time points via cannulation of a major blood vessel (e.g., jugular vein). Brain tissue may also be collected at the end of the study.
-
Sample Analysis: Plasma and brain homogenate concentrations of the parent drug and its metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) are calculated using non-compartmental analysis.
Acute Toxicity (LD50) Determination in Rats
-
Animal Model: Wistar or Sprague-Dawley rats are used.
-
Dose Administration: Graded doses of the test compound are administered to different groups of animals via a specific route (e.g., oral, intravenous, subcutaneous).
-
Observation: The animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.
-
LD50 Calculation: The median lethal dose (LD50), the dose at which 50% of the animals die, is calculated using statistical methods such as the probit analysis.
Mandatory Visualization
Caption: Serotonergic synapse and the mechanism of serotonin releasing agents.
Caption: General experimental workflow for comparative analysis.
References
- 1. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MMAI - Wikipedia [en.wikipedia.org]
- 3. Emerging toxicity of 5,6-methylenedioxy-2-aminoindane (MDAI): Pharmacokinetics, behaviour, thermoregulation and LD50 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDAI - Wikipedia [en.wikipedia.org]
- 6. Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of 1-Aminomethyl-5-methoxyindane
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal.
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. For novel or specialized research compounds such as 1-Aminomethyl-5-methoxyindane, for which a specific Safety Data Sheet (SDS) may not be readily available, a cautious and systematic approach to waste management is essential. This guide provides a step-by-step operational plan for the safe disposal of this compound, adhering to general best practices for chemical waste management.
I. Pre-Disposal Safety Assessment
Before initiating any disposal procedures, a thorough safety assessment is critical. In the absence of a specific SDS for this compound, it should be treated as a hazardous substance.
-
Hazard Identification: Assume the compound may possess toxic, flammable, corrosive, or reactive properties.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Depending on the physical form and quantity of the waste, additional respiratory protection may be necessary.
-
Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the disposal of this compound. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container with "Hazardous Waste," the full chemical name "this compound," and the date.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials can lead to dangerous reactions.
-
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap.
-
If the original container is used, ensure it is in good condition and properly labeled as waste.
-
-
Waste Accumulation:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks.
-
-
Scheduling Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide them with all available information about the compound.
-
III. Quantitative Data for Disposal
A comprehensive disposal plan relies on specific quantitative data, which would typically be found in a manufacturer's Safety Data Sheet. The following table outlines the types of data required for a full assessment. Note: Specific values for this compound are not currently available in public documentation and must be determined by analytical testing or sourced from the supplier.
| Data Parameter | Relevance to Disposal | Status for this compound |
| RCRA Waste Codes | Determines if the chemical is a listed hazardous waste under the Resource Conservation and Recovery Act. | Data Not Available |
| Toxicity Characteristic Leaching Procedure (TCLP) Limits | Indicates if the waste is considered hazardous due to its potential to leach toxic metals or organic compounds. | Data Not Available |
| Flash Point | Determines if the waste is an ignitable hazardous waste. | Data Not Available |
| pH | Determines if the waste is a corrosive hazardous waste. | Data Not Available |
| LD50 / LC50 (Toxicity Data) | Provides information on the acute toxicity of the compound, informing handling precautions and waste categorization. | Data Not Available |
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific regulations and procedures established by your institution and consult with qualified environmental health and safety professionals before handling or disposing of any chemical waste.
Personal protective equipment for handling 1-Aminomethyl-5-methoxyindane
Essential Safety and Handling Guide for 1-Aminomethyl-5-methoxyindane
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in the conducted search. The following guidance is based on general laboratory safety principles and data from an SDS for a structurally related compound, 5-Methoxytryptamine. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with your institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on immediate, procedural guidance for safe operation and disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, based on best practices for handling research chemicals of unknown toxicity.
| Protection Type | Specification | Purpose |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes and dust. |
| Face shield (in addition to goggles). | Recommended when there is a significant risk of splashing. | |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Closed-toe shoes. | To protect feet from spills. | |
| Respiratory Protection | Use in a well-ventilated area. A chemical fume hood is strongly recommended. | To prevent inhalation of dust or vapors. |
| NIOSH-approved respirator (e.g., N95 or higher). | Recommended if handling fine powders outside of a fume hood or if dust generation is unavoidable. |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to disposal.
2.1. Pre-Handling Preparations
-
Risk Assessment: Conduct a comprehensive risk assessment for the planned experiment, considering the quantity of substance to be used, potential for aerosol generation, and emergency procedures.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly (check airflow monitor).
-
Gather Materials: Assemble all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers before bringing the chemical into the work area.
-
Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
2.2. Handling Procedures
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Work in a Fume Hood: Conduct all manipulations of this compound, including weighing and dilutions, inside a certified chemical fume hood.
-
Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.
-
Portioning: Use a clean spatula to transfer the desired amount of the compound onto a weigh boat or into a suitable container.
-
Cleaning: After handling, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water.
-
Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment.
3.1. Waste Segregation
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a designated, sealed, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Unused Product: Unwanted or expired this compound should be disposed of as hazardous waste in its original container or a suitable, labeled waste container. Do not dispose of down the drain or in regular trash.
3.2. Waste Disposal Procedures
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name and any known hazard information.
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by the institution's EHS department.
-
Collection: Follow your institution's procedures for hazardous waste pickup.
Visual Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for safely handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
